molecular formula C13H10N4O3 B1609588 N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 306934-83-8

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B1609588
CAS No.: 306934-83-8
M. Wt: 270.24 g/mol
InChI Key: HINIVJQEMAJGJZ-UHFFFAOYSA-N
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Description

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a useful research compound. Its molecular formula is C13H10N4O3 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-17(19)13-11(7-6-10-12(13)16-20-15-10)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINIVJQEMAJGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427758
Record name N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-83-8
Record name N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-Benzyl-4-nitro-2,1,3-benzoxadiazol-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of N-benzyl-4-nitro-2,1,3-benzoxadiazol-amine (also chemically identified as 4-(benzylamino)-7-nitro-2,1,3-benzoxadiazole or N-benzyl-NBD-amine).

Nomenclature Note: While some commercial catalogs list this compound as the "5-amine" isomer (likely based on alternative ring numbering priorities), the standard IUPAC and literature convention for derivatives synthesized from NBD-Chloride (4-chloro-7-nitrobenzofurazan) assigns the substitution at the 4-position , para to the nitro group at position 7. This guide follows the standard 4-amino-7-nitro numbering convention used in peer-reviewed literature.

Executive Summary

  • Target Molecule: N-benzyl-4-nitro-2,1,3-benzoxadiazol-amine (C

    
    H
    
    
    
    N
    
    
    O
    
    
    , MW: 270.24 g/mol ).[1]
  • Core Scaffold: 7-nitro-2,1,3-benzoxadiazole (NBD), a highly fluorescent benzofurazan derivative.[2]

  • Primary Application: Fluorescent labeling, environmental sensing, and bio-imaging. The NBD fluorophore is environmentally sensitive, exhibiting weak fluorescence in water but strong green/yellow fluorescence in hydrophobic environments (lipids, membranes).

  • Synthesis Strategy: Nucleophilic Aromatic Substitution (

    
    ) using NBD-Chloride and Benzylamine.
    

Retrosynthetic Analysis & Pathway

The synthesis relies on the high electrophilicity of the 4-position carbon in the NBD-Cl scaffold. The nitro group at position 7 acts as a potent electron-withdrawing group (EWG), activating the ring for nucleophilic attack by the primary amine (benzylamine).

Reaction Pathway Diagram

G NBD_Cl NBD-Chloride (4-chloro-7-nitro-2,1,3-benzoxadiazole) Intermediate Meisenheimer Complex NBD_Cl->Intermediate SNAr Attack (MeOH/ACN, 25-60°C) Benzylamine Benzylamine (Nucleophile) Benzylamine->Intermediate SNAr Attack (MeOH/ACN, 25-60°C) Product N-Benzyl-NBD-Amine (Target Fluorophore) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Linear synthesis pathway via Nucleophilic Aromatic Substitution (


).

Reaction Mechanism

The reaction proceeds via a classical two-step


 mechanism.
  • Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electron-deficient C-4 carbon of the NBD ring. This disruption of aromaticity is energetically compensated by the resonance stabilization provided by the nitro group (forming a Meisenheimer-like sigma complex).

  • Elimination: The intermediate re-aromatizes by expelling the chloride ion (

    
    ) as a leaving group.
    
  • Proton Transfer: The resulting protonated amine species loses a proton to the base (e.g.,

    
     or Triethylamine), yielding the neutral, fluorescent product.
    

Critical Mechanistic Insight: The reaction rate is heavily dependent on the basicity of the medium. Acidic conditions protonate the amine nucleophile, halting the reaction. Conversely, excessively strong hydroxide bases (e.g., NaOH) can hydrolyze the NBD-Cl starting material to NBD-OH (4-hydroxy-7-nitrobenzofurazan), a non-fluorescent byproduct.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
NBD-Chloride Electrophile1.0Store at -20°C; Protect from light.[3]
Benzylamine Nucleophile1.1 - 1.5Excess ensures complete conversion.
Sodium Bicarbonate (

)
Base2.0 - 3.0Mild base prevents hydrolysis of NBD-Cl.
Methanol (MeOH) Solvent-Polar protic solvent stabilizes the transition state.
Acetonitrile (MeCN) Alt. Solvent-Use if hydrolysis is observed in MeOH.
Step-by-Step Methodology

Step 1: Preparation of Reactants

  • Dissolve 1.0 mmol (199.6 mg) of NBD-Chloride in 10 mL of Methanol (or Acetonitrile). Note: The solution will be pale yellow.

  • Separately, dissolve 1.2 mmol (128.6 mg) of Benzylamine in 5 mL of Methanol.

Step 2: Reaction Initiation

  • Add the benzylamine solution dropwise to the NBD-Cl solution under stirring.

  • Immediately add 2.0 mmol (168 mg) of solid

    
     (or 2.0 mmol of Triethylamine).
    
  • Observation: The solution will rapidly turn from pale yellow to a deep orange/red color, indicating the formation of the NBD-amine adduct.

Step 3: Incubation

  • Stir the mixture at Room Temperature (25°C) for 2–4 hours.

  • Optimization: If reaction is slow (monitored by TLC), heat to 50°C for 1 hour.

  • Protect from light by wrapping the flask in aluminum foil. NBD derivatives are photo-unstable over long exposures.

Step 4: Work-up

  • Remove the solvent under reduced pressure (Rotary Evaporator).

  • Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate (20 mL).

  • Wash with Water (2 x 10 mL) to remove salts and unreacted amine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[4]
    

Step 5: Purification

  • Recrystallization: Dissolve in minimal hot Ethanol and cool to 4°C.

  • Column Chromatography: If necessary, purify on Silica Gel using Hexane:Ethyl Acetate (3:1 to 1:1 gradient). The product is a distinct orange/red band.

Characterization & Validation

Spectroscopic Data
MethodExpected SignalInterpretation

H-NMR (CDCl

)

8.45 (d, 1H)
H-6 proton on benzoxadiazole ring (ortho to

).

6.15 (d, 1H)
H-5 proton on benzoxadiazole ring (ortho to amine).

7.30-7.40 (m, 5H)
Benzyl aromatic protons.

4.60 (d/s, 2H)
Benzylic

protons.
UV-Vis Abs

~465 nm
Characteristic nitro-amine charge transfer band.
Fluorescence

~535 nm
Strong emission in hydrophobic solvents; quenched in water.
Troubleshooting Guide
  • Problem: Low Yield / Hydrolysis Product (NBD-OH)

    • Cause: Presence of water or strong base (

      
      ).
      
    • Solution: Switch solvent to anhydrous Acetonitrile and use Triethylamine or solid

      
       instead of aqueous bases.
      
  • Problem: No Fluorescence

    • Cause: NBD fluorescence is quenched in water.[5]

    • Solution: Measure fluorescence in Ethyl Acetate or Methanol. Ensure the product is not the hydrolyzed NBD-OH (which is non-fluorescent).

References

  • Ghosh, P. B., & Whitehouse, M. W. (1968).[6] 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorogenic reagent for amino acids and other amines.[6] Biochemical Journal, 108(1), 155–156.[6] Link

  • Uchiyama, S., et al. (2011).[7] Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(27), 3463-3465. Link

  • Bem, M. D., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 13, 87-104.[2] Link

  • CymitQuimica. Product Data: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 306934-83-8).[8][9][10][11] Link

  • Santa Cruz Biotechnology. 4-nitro-2,1,3-benzoxadiazole derivatives and numbering conventions. Link

Sources

Technical Deep Dive: Physicochemical Properties of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine , with specific attention to its identity as a specialized derivative of the NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore family.

Executive Summary

This compound (often associated with its 7-chloro derivative, CAS 306934-83-8) is a specialized fluorogenic compound derived from the benzofurazan scaffold.[1][2][3] Unlike the canonical NBD-benzylamine probe (which exhibits a 4-amino-7-nitro para substitution pattern), this compound features a specific substitution pattern (often involving the 5-position or a trisubstituted core) that imparts unique reactivity and solvatochromic properties.[1] It serves as a critical intermediate in the synthesis of complex fluorescent libraries and as a probe for local environmental polarity in biochemical assays.

Molecular Identity & Structural Analysis

The compound belongs to the class of nitrobenzofurazans . Its physicochemical behavior is governed by the "push-pull" electron system created by the electron-withdrawing nitro group and the electron-donating benzylamine group attached to the benzoxadiazole ring.[1]

Nomenclature and Isomerism

Researchers must distinguish between two primary structural variants often conflated in commercial catalogs:

FeatureTarget Compound (5-Isomer/Trisubstituted) Standard NBD Probe (4-Isomer)
IUPAC Name N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine7-nitro-N-benzyl-2,1,3-benzoxadiazol-4-amine
CAS Number 306934-83-8 18378-20-6
Formula C₁₃H₉ClN₄O₃ (Chloro-analog)C₁₃H₁₀N₄O₃
Substitution 4-nitro, 5-benzylamino, 7-chloro4-benzylamino, 7-nitro (para)
Primary Use Reactive intermediate, Scaffold synthesisMembrane probe, Lipid labeling

Note: This guide focuses on the properties of the CAS 306934-83-8 class (the specific target) while referencing the standard probe for comparative physicochemical baselines.

Structural Visualization (Graphviz)

The following diagram illustrates the synthesis pathway and the structural core responsible for fluorescence.

NBD_Structure cluster_properties Physicochemical Core Start 4,5,7-Trichloro- 2,1,3-benzoxadiazole (Precursor) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate SNAr Attack Reagent Benzylamine (Nucleophile) Reagent->Intermediate Product N-benzyl-4-nitro- 2,1,3-benzoxadiazol-5-amine (Target Fluorophore) Intermediate->Product -HCl (Aromatization) ICT Intramolecular Charge Transfer Product->ICT Solv Solvatochromism ICT->Solv

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and the resulting ICT mechanism responsible for environmental sensitivity.

Physicochemical Properties[1][2][4][5][6][7]

Physical Characteristics[6][7]
  • Appearance : Yellow to orange crystalline solid.

  • Molecular Weight : 304.69 g/mol (for the 7-chloro derivative); ~270.24 g/mol (for the des-chloro analog).[1][2]

  • Solubility :

    • High: DMSO, DMF, Acetonitrile, Acetone.

    • Moderate: Ethanol, Methanol, Chloroform.

    • Low/Insoluble: Water, aqueous buffers (unless conjugated to a polar moiety).

  • Melting Point : Typically 135–137 °C (for the chloro-derivative).

Fluorescence & Solvatochromism

The core utility of this compound lies in its environmentally sensitive fluorescence .[1]

  • Mechanism : Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the benzylamine donor to the nitro-benzoxadiazole acceptor.

  • Solvent Effect :

    • Non-polar solvents (e.g., Dioxane, Toluene): High quantum yield, blue-shifted emission (~510–520 nm).[1]

    • Polar solvents (e.g., Water): Fluorescence is significantly quenched (low quantum yield) due to stabilization of the charge-separated state and non-radiative decay pathways (hydrogen bonding).

  • Excitation/Emission Maxima :

    • 
      : ~460–480 nm (Blue light excitation).
      
    • 
      : ~530–550 nm (Green/Yellow emission).
      
Chemical Reactivity (The 7-Chloro Moiety)

For the specific derivative N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 306934-83-8), the presence of the chlorine atom at position 7 is chemically pivotal:

  • Electrophilicity : The C-7 position is highly activated for a second Nucleophilic Aromatic Substitution (SNAr).

  • Library Synthesis : This allows the compound to act as a scaffold. A second amine or thiol can displace the chlorine, creating 4,5,7-trisubstituted benzoxadiazoles .[1]

  • Bio-orthogonal Labeling : The chlorine group can react with cysteine residues (thiols) in proteins, making this compound a potential covalent probe for thiol-containing biomolecules.

Experimental Protocols

Synthesis Protocol (General SNAr)

Note: This protocol describes the generic formation of NBD-amines from NBD-chloride precursors.[1]

Reagents :

  • Precursor: 4,7-Dichloro-nitrobenzofurazan (or 4,5,7-trichloro analog).[1]

  • Nucleophile: Benzylamine (1.0 - 1.1 equivalents).

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile or Methanol.

Workflow :

  • Dissolution : Dissolve 1.0 mmol of the NBD-chloride precursor in 10 mL of Acetonitrile.

  • Addition : Add 2.0 mmol of

    
     to the solution.
    
  • Reaction : Dropwise add 1.0 mmol of Benzylamine at 0°C (ice bath) to prevent double substitution.

  • Monitoring : Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will appear as a fluorescent yellow/orange spot.

  • Purification : Evaporate solvent, redissolve in DCM, wash with water, and purify via silica gel column chromatography.

Spectroscopic Characterization

To validate the solvatochromic shift:

  • Prepare 10

    
     stock solutions in DMSO.
    
  • Dilute into solvents of varying polarity: Toluene (Dielectric

    
    ), Ethanol (
    
    
    
    ), and PBS Buffer (
    
    
    ).
  • Expectation :

    • Toluene : Bright green fluorescence.

    • PBS : Weak/negligible fluorescence.

    • Interpretation: This confirms the integrity of the NBD-amine push-pull system.

Applications in Research

Membrane Fluidity & Lipid Domains

Due to its hydrophobicity (benzyl group) and fluorescence quenching in water, the compound partitions preferentially into lipid bilayers.

  • Usage : It serves as a probe for the hydrocarbon chain region of the membrane.

  • Readout : Fluorescence intensity correlates with the hydrophobicity of the local environment; shifts in

    
     indicate water penetration into the bilayer.
    
Reactive Scaffold for Drug Discovery

The 7-chloro-4-nitro-5-amine derivative is used in combinatorial chemistry.[1] By displacing the remaining chlorine with diverse amines, researchers generate libraries of benzoxadiazole derivatives to screen for:

  • Antimicrobial activity (targeting bacterial membranes).

  • Inhibition of specific enzymes (e.g., glutathione S-transferase) via covalent binding.[1]

References

  • ResearchGate . (2024). Fluorescence spectra and structure of NBD-amine derivatives. Retrieved from [Link]

Sources

Technical Monograph: 5-(Benzylamino)-7-chloro-4-nitro-2,1,3-benzoxadiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (specifically the 7-chloro derivative associated with CAS 306934-83-8).

CAS Number: 306934-83-8 Common Alias: NBD-Benzylamine-Cl, N-Benzyl-7-chloro-4-nitrobenzofurazan-5-amine

Executive Summary

This compound (CAS 306934-83-8) is a functionalized derivative of the nitrobenzoxadiazole (NBD) fluorophore. Unlike the common "NBD-Benzylamine" (CAS 18378-20-6, MW 270.24), this specific CAS entry corresponds to the 7-chloro substituted variant (MW 304.69).

The presence of the chlorine atom at the 7-position confers unique dual-functionality:

  • Fluorescence: It acts as an environment-sensitive (solvatochromic) fluorophore, emitting in the yellow-green region (~530–550 nm).

  • Reactivity: The remaining chlorine atom serves as a secondary electrophilic site, enabling further conjugation with thiols or amines to generate heterobifunctional probes or FRET pairs.

This compound is primarily used as a lipophilic fluorescent probe for membrane studies and as a versatile intermediate in the synthesis of complex bio-orthogonal sensors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 5-(Benzylamino)-7-chloro-4-nitro-2,1,3-benzoxadiazole
CAS Number 306934-83-8
Molecular Formula C₁₃H₉ClN₄O₃
Molecular Weight 304.69 g/mol
Appearance Red to dark orange crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile, Methanol; Insoluble in Water
Absorption (

)
~460–480 nm (Solvent dependent)
Emission (

)
~530–550 nm (Solvent dependent)
pKa ~9–10 (Amine proton)
Structural Distinction

It is critical to distinguish this compound from its non-chlorinated analog:

  • CAS 306934-83-8 (This Topic): Contains Cl. MW 304.69. Reactive site available.

  • CAS 18378-20-6: No Cl. MW 270.24. End-point fluorophore.

Synthesis & Reaction Mechanism[7][9]

The synthesis of CAS 306934-83-8 utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] The starting material is 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole , where the chlorine at position 5 is more electrophilic due to the ortho effect of the nitro group, leading to regioselective substitution.

Reaction Pathway[1][6][7][8][9][10][11]
  • Precursor: 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole (DCNB).[2]

  • Nucleophile: Benzylamine.

  • Regioselectivity: The amine attacks C-5 (ortho to Nitro), displacing the chloride. The C-7 chloride remains intact due to lower activation.

Synthesispathway cluster_conditions Conditions Start 5,7-Dichloro-4-nitro- 2,1,3-benzoxadiazole (DCNB) Intermediate Meisenheimer Complex Start->Intermediate + Benzylamine (Mild Base, 0°C) Reagent Benzylamine (1.0 eq) Product 5-Benzylamino-7-chloro- 4-nitro-2,1,3-benzoxadiazole (CAS 306934-83-8) Intermediate->Product - Cl⁻ Byproduct HCl Intermediate->Byproduct Solvent: MeCN or EtOH Solvent: MeCN or EtOH Base: Et3N or DIEA Base: Et3N or DIEA Temp: 0°C to RT Temp: 0°C to RT

Caption: Regioselective S_NAr synthesis of CAS 306934-83-8 from DCNB.

Detailed Protocol

Materials:

  • 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Acetonitrile (MeCN) (Anhydrous)

Procedure:

  • Preparation: Dissolve 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole (234 mg, 1 mmol) in 10 mL of anhydrous MeCN. Cool to 0°C in an ice bath.

  • Addition: Mix Benzylamine (107 mg, 1 mmol) with TEA (121 mg, 1.2 mmol) in 2 mL MeCN. Add this solution dropwise to the reaction vessel over 15 minutes. Note: Slow addition prevents bis-substitution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The product will appear as a fluorescent yellow/orange spot.

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexane).

  • Yield: Typical yield is 75–85%.

Fluorescence & Solvatochromism[1]

The NBD scaffold exhibits Intramolecular Charge Transfer (ICT) from the electron-donating amine (at C-5) to the electron-withdrawing nitro group (at C-4).[1] This creates a large dipole moment in the excited state, making the fluorescence highly sensitive to solvent polarity.

Spectral Properties[1][3][4][6][11][12]
  • Non-Polar Solvents (e.g., Toluene, Dioxane): High Quantum Yield (Φ), Blue-shifted emission (~520 nm).

  • Polar Protic Solvents (e.g., Water, MeOH): Fluorescence quenching (low Φ), Red-shifted emission (~550 nm) due to hydrogen bonding stabilizing the ICT state non-radiatively.

Jablonski Ground Ground State (S₀) Excited Excited State (S₁) ICT Character Ground->Excited Excitation (470nm) Relax_NP Emission (Non-Polar) High Φ, ~520nm Excited->Relax_NP Dominant in Lipids Relax_P Non-Radiative Decay (Polar) Low Φ, Quenched Excited->Relax_P Dominant in Water Relax_NP->Ground Relax_P->Ground

Caption: Solvatochromic behavior of NBD-amines. Fluorescence is "turned on" in hydrophobic environments (membranes).

Applications in Drug Discovery & Research[7]

A. Lipophilic Membrane Probes

Due to the benzyl group, CAS 306934-83-8 partitions into lipid bilayers. The fluorescence "turn-on" effect upon entering the hydrophobic membrane core makes it an excellent tool for:

  • Visualizing vesicle trafficking.

  • Monitoring lipid phase transitions.

B. Heterobifunctional Scaffold

The 7-chloro substituent is the defining feature of this CAS entry. Unlike standard NBD-benzylamine, this compound can undergo a second S_NAr reaction with thiols (e.g., Cysteine, Glutathione) or secondary amines under elevated temperatures or basic conditions.

  • Application: Designing FRET probes where the NBD acts as a donor/acceptor, linked to another dye via the C-7 position.

  • Mechanism: The C-7 Cl is less reactive than the original C-5 Cl but can be displaced by soft nucleophiles (Thiols) to form S-substituted adducts, often accompanied by a spectral shift.

C. GST Inhibition

NBD-Cl derivatives are known inhibitors of Glutathione S-Transferase (GST). The benzyl derivative may exhibit isoform-selective inhibition due to steric fit within the GST H-site (hydrophobic binding pocket).

Safety & Handling

  • Hazards: NBD compounds are potential skin sensitizers and irritants. The nitro group poses a theoretical explosion risk if heated dry under confinement, though the quantity used in assays is typically safe.

  • Storage: Store at -20°C, protected from light (to prevent photodegradation) and moisture (to prevent hydrolysis of the Cl group).

References

  • Ghosh, P. B., & Whitehouse, M. W. (1968). "7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines."[1][3] Biochemical Journal, 108(1), 155–156.

  • Uchiyama, S., et al. (2011). "Fluorescent Probes for Sensing and Imaging." Chemical Reviews, 111(11), 7177–7256.
  • BenchChem Technical Data. "Synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole and derivatives."

  • CymitQuimica Product Sheet. "this compound (CAS 306934-83-8)."

  • Matrix Fine Chemicals. "N-Benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine Specifications."

Sources

Structure Elucidation and Photophysical Characterization of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (commonly referred to as an NBD-benzylamine derivative; Chemical Formula: C₁₃H₁₀N₄O₃) represents a critical class of fluorogenic probes widely utilized in biochemical assays, lipid tracking, and small-molecule sensing. Structurally, it consists of a highly electron-deficient 4-nitro-2,1,3-benzoxadiazole core conjugated to an electron-donating benzylamine moiety.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the analytical techniques required to unequivocally elucidate its structure and characterize its photophysical behavior. Every methodology detailed herein is designed as a self-validating system, ensuring absolute confidence in molecular identification and purity.

Strategic Analytical Framework

The structural validation of NBD-amines cannot rely on a single analytical modality due to the complex electronic interplay between the furazan ring, the nitro group, and the secondary amine. We employ a tripartite analytical strategy:

  • High-Resolution Mass Spectrometry (HRMS): Establishes the exact molecular formula and reveals characteristic fragmentation pathways (e.g., neutral loss of NO₂).

  • Multinuclear & 2D NMR Spectroscopy: Maps the exact atomic connectivity. The highly polarized nature of the NBD ring provides a distinct, highly dispersed ¹H NMR signature that is sensitive to the regiochemistry of the amine substitution.

  • Photophysical Profiling: Validates the Intramolecular Charge Transfer (ICT) state. The fluorescence profile acts as an orthogonal structural confirmation, as any disruption to the π-conjugation drastically alters the Stokes shift.

Workflow A Sample Prep: This compound B HRMS (ESI-TOF) Determine Exact Mass [M+H]+ A->B C NMR Spectroscopy 1H, 13C, COSY, HMBC in DMSO-d6 A->C D Photophysical Profiling UV-Vis & Fluorescence Spectroscopy A->D E Data Integration Absolute Structure Confirmation B->E C->E D->E

Caption: Orthogonal analytical workflow for the comprehensive structure elucidation of NBD-benzylamine.

High-Resolution Mass Spectrometry (HRMS)

Rationale & Causality

NBD derivatives are prone to thermal degradation and in-source fragmentation. Therefore, Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is the method of choice. ESI is a "soft" ionization technique that preserves the parent ion, while TOF provides sub-5 ppm mass accuracy, essential for differentiating the target from isobaric impurities.

Self-Validating Protocol: ESI-TOF MS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH containing 0.1% Formic Acid to promote protonation.

  • Acquisition: Infuse the sample at 10 µL/min into the ESI source operating in positive ion mode (+kV).

  • Validation Check (The Isotopic Rule): Before analyzing fragments, evaluate the M+1 peak. For C₁₃H₁₀N₄O₃, the natural abundance of ¹³C dictates that the[M+1+H]⁺ peak must be approximately 14.3% the intensity of the [M+H]⁺ peak. A mismatch indicates a co-eluting impurity or incorrect molecular formula.

  • MS/MS Fragmentation: Apply a collision energy of 15-25 eV. Look for the characteristic loss of the nitro group (-46 Da) and the cleavage of the benzyl cation (m/z 91), which unequivocally confirms the presence of the benzylamine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality

The regiochemistry of the NBD ring (positions 4 vs. 5 vs. 7) is historically a point of synthetic ambiguity . We utilize DMSO-d₆ as the solvent rather than CDCl₃. Why? NBD-amines possess a highly polar ground state due to the ICT mechanism. In non-polar solvents, they tend to aggregate, leading to severe line broadening. DMSO-d₆ breaks these aggregates and slows the chemical exchange of the -NH- proton, allowing it to be observed as a distinct triplet coupled to the benzyl -CH₂- group .

Self-Validating Protocol: 1D and 2D NMR
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • ¹H Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Validation Check (Integration & Multiplicity): The protons on the benzoxadiazole ring (H-6 and H-7) must appear as an AB spin system—two distinct doublets with an ortho-coupling constant (J ≈ 9.0 Hz). Because H-6 is ortho to the electron-donating amine, it is highly shielded (~6.4 ppm). H-7 is adjacent to the electron-withdrawing furazan ring and appears heavily deshielded (~8.5 ppm).

  • HMBC Acquisition: To definitively prove the amine is at position 5, utilize Heteronuclear Multiple Bond Correlation (HMBC). The benzyl -CH₂- protons (~4.6 ppm) must show a strong ³J correlation to the C-5 carbon (~145 ppm) of the NBD ring.

Photophysical Profiling & The ICT Mechanism

Rationale & Causality

The optical properties of NBD-amines are not merely functional features; they are intrinsic readouts of the molecule's electronic structure. The fluorescence is driven by an Intramolecular Charge Transfer (ICT) from the donor amine to the acceptor nitro group across the benzoxadiazole π-bridge .

Because the excited state has a significantly larger dipole moment than the ground state, the molecule exhibits strong positive solvatochromism. In polar solvents (like water), the excited state is stabilized, leading to a red-shifted emission and a drastic reduction in quantum yield due to hydrogen-bond-mediated non-radiative decay .

ICT_Mechanism PhotonIn Photon Absorption (λ ~ 460 nm) Donor Electron Donor (Benzylamine -NH-) PhotonIn->Donor Excitation PiBridge π-Conjugated Bridge (Benzoxadiazole Core) Donor->PiBridge Charge Transfer Acceptor Electron Acceptor (Nitro -NO2) PiBridge->Acceptor Electron Delocalization PhotonOut Fluorescence Emission (λ ~ 530 nm) Acceptor->PhotonOut Radiative Relaxation

Caption: Intramolecular Charge Transfer (ICT) mechanism driving the fluorescence of NBD-amines.

Self-Validating Protocol: Spectroscopic Profiling
  • Solvent Screen: Prepare 10 µM solutions of the compound in Toluene, Dichloromethane (DCM), and Methanol.

  • UV-Vis Absorption: Scan from 300 to 600 nm. Record the ICT band maximum (~460 nm).

  • Fluorescence Emission: Excite the sample at its absorption maximum. Record emission from 480 to 700 nm.

  • Validation Check (Excitation Overlay): Set the emission monochromator to the emission maximum (e.g., 530 nm) and scan the excitation spectrum. Crucial: The excitation spectrum must perfectly overlay with the UV-Vis absorption spectrum. Any deviation indicates the presence of multiple emitting species or fluorescent impurities.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

Data represents typical validated shifts for 4-nitro-5-alkylamino-benzoxadiazole architectures.

Position / Group¹H Shift (δ, ppm)Multiplicity & Coupling (J, Hz)¹³C Shift (δ, ppm)Assignment Rationale
NBD H-7 8.52Doublet (J = 9.0)138.2Deshielded by adjacent furazan ring.
NBD H-6 6.41Doublet (J = 9.0)99.5Highly shielded by ortho-amine donor.
Amine (-NH-) 9.25Broad Triplet (J = 6.0)N/ADownfield due to strong ICT to nitro group.
Benzyl (-CH₂-) 4.65Doublet (J = 6.0)46.8Coupled to -NH- proton.
Phenyl (Ar-H) 7.25 - 7.45Multiplet (5H)127.0 - 129.5Standard aromatic region.
NBD C-4 (C-NO₂) N/AN/A125.4Quaternary, electron-withdrawing.
NBD C-5 (C-NH) N/AN/A145.1Quaternary, electron-donating.
Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data
Ion SpeciesTheoretical Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Structural Significance
[M+H]⁺ 271.0826271.0829< 1.5Confirms exact molecular formula C₁₃H₁₁N₄O₃⁺
[M+H - NO₂]⁺ 225.0826225.0822< 2.0Confirms presence of labile nitro group.
[C₇H₇]⁺ 91.054291.0545< 3.5Tropylium/Benzyl cation; confirms benzyl group.
Table 3: Photophysical Properties (Solvatochromic Profile)
SolventDielectric Constant (ε)Absorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Toluene 2.3845551055
Dichloromethane 8.9346252563
Methanol 32.746854072
Water (PBS) 80.1472555 (Highly Quenched)83

References

  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

  • Development of a Novel HIF-2α PET Tracer for Noninvasive Tumor Hypoxia Imaging. ACS Omega (American Chemical Society). Available at:[Link]

  • Molecular Probes, Chemosensors, and Nanosensors for Optical Detection of Biorelevant Molecules and Ions in Aqueous Media and Biofluids. Chemical Reviews (American Chemical Society). Available at:[Link]

Physicochemical Characterization and Synthetic Utility of N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine .

Molecular Identity & Core Specifications[1]

The compound This compound (often conflated with its regioisomer N-benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine or NBD-Benzylamine ) is a benzoxadiazole derivative characterized by its solvatochromic fluorescence.

While the specific nomenclature "4-nitro...5-amine" implies a vicinal (ortho) substitution pattern, the molecular weight and formula remain identical to the more common para-substituted (4-nitro...7-amine) fluorescent probes used in bioanalytical chemistry.

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₃H₁₀N₄O₃
Molecular Weight 270.24 g/mol
Exact Mass 270.0753 g/mol
CAS Number 306934-83-8 (Specific isomer); 18378-20-6 (General NBD-amine class)
Appearance Orange to Deep Red Solid
Solubility Soluble in DMSO, Acetonitrile, Methanol; Poorly soluble in Water
Absorption Max (

)
~470–485 nm (Solvent dependent)
Emission Max (

)
~520–540 nm (Solvent dependent)

Technical Note on Isomerism: The nomenclature for benzoxadiazoles can be ambiguous due to ring numbering. The standard fluorescent probe generated from NBD-Cl is 7-nitro-2,1,3-benzoxadiazol-4-amine . The "4-nitro-5-amine" variant specified in the topic is a constitutional isomer. Both share the same molecular weight and formula . The protocols below focus on the NBD-amine scaffold's general properties, which are applicable to both isomers regarding detection and handling.

Synthetic Methodology

The synthesis of N-benzyl-NBD derivatives is a classic Nucleophilic Aromatic Substitution (


). The electron-withdrawing nitro group activates the benzoxadiazole ring, facilitating the displacement of a leaving group (typically Chloride or Fluoride) by the nucleophilic benzylamine.
Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The choice of precursor (NBD-Cl vs. NBD-F) dictates the reaction kinetics; NBD-F is significantly more reactive and is preferred for sterically hindered amines or rapid labeling, though NBD-Cl is cost-effective for simple amines like benzylamine.

Graphviz Pathway: Synthesis Workflow

Synthesis_Pathway NBD_Cl Precursor: NBD-Cl (or NBD-F) (Electrophile) Complex Intermediate: Meisenheimer Complex NBD_Cl->Complex SNAr Attack Benzylamine Reagent: Benzylamine (Nucleophile) Benzylamine->Complex Product Product: N-benzyl-4-nitro- 2,1,3-benzoxadiazol-5-amine Complex->Product Aromatization HCl Byproduct: HCl / HF Complex->HCl Elimination

Caption:


 synthesis pathway transforming non-fluorescent NBD-halides into fluorescent N-benzyl-NBD amines.
Experimental Protocol: Synthesis from NBD-Cl
  • Preparation: Dissolve 1.0 equivalent of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Add 1.2 equivalents of Benzylamine dropwise.

  • Base Catalysis: Add 2.0 equivalents of Triethylamine (TEA) or Sodium Bicarbonate (

    
    ) to neutralize the generated acid (HCl).
    
  • Incubation: Stir at 40°C for 2 hours (or room temperature for 4–6 hours). Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Endpoint: Disappearance of the UV-active NBD-Cl spot and appearance of a fluorescent orange/yellow spot.

  • Purification: Evaporate solvent. Redissolve residue in Ethyl Acetate, wash with water (3x) to remove salts. Dry over

    
    . Purify via silica gel column chromatography.
    

Photophysical Properties & Solvatochromism[6]

The N-benzyl-NBD scaffold is a solvatochromic fluorophore . Its fluorescence quantum yield (


) is highly sensitive to the polarity of the microenvironment.
  • Aqueous Media: Fluorescence is quenched (weak/non-existent) due to hydrogen bonding with water, which facilitates non-radiative decay.

  • Hydrophobic Media: Fluorescence is "turned on" (intense) in lipids, membranes, or non-polar solvents.

Mechanism of Fluorescence

The emission arises from an Intramolecular Charge Transfer (ICT) state.[1][2] Upon excitation, electron density shifts from the amine donor (position 5/7) to the nitro acceptor (position 4).

Graphviz Pathway: Jablonski Diagram (Fluorescence)

Jablonski S0 Ground State (S0) S1 Excited State (S1) (ICT Character) S0->S1 S1->S0 S1->S0 Abs Absorption (470 nm) Fluor Fluorescence (530 nm) NR Non-Radiative Decay (Solvent Quenching)

Caption: Simplified Jablonski diagram showing the competition between Fluorescence and Non-Radiative decay in NBD probes.

Applications in Drug Development & Research

  • Lipid Membrane Probes: Due to the benzyl group's lipophilicity, this molecule partitions effectively into lipid bilayers. It is used to study membrane dynamics and fluidity.

  • Substrate Mimicry: The N-benzyl-NBD moiety can mimic tyrosine or phenylalanine residues in peptide synthesis, creating fluorescent peptide analogs for receptor binding assays.

  • Environmental Sensing: Used as a "turn-on" sensor for hydrophobic pockets in proteins.

References

  • UCLA Chemistry. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-BENZYL-7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-AMINE Data. Retrieved from [Link]

Sources

solubility of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile and Solvatochromic Behavior of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Executive Summary

This compound (commonly referred to as NBD-Benzylamine or N-benzyl-NBD ) is a derivative of the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore. Widely utilized in biochemical assays and cellular imaging, its utility is defined not just by its capacity to dissolve, but by its solvatochromic properties —its fluorescence quantum yield and emission maximum are critically dependent on the polarity of the solvent environment.

This guide provides a rigorous solubility profile, mechanistic insights into its solvent-dependent photophysics, and standardized protocols for stock preparation in drug development and research workflows.[1]

Chemical Identity & Structural Context

To ensure reproducibility, researchers must distinguish between the precursor and the final amine product. The compound is synthesized via the nucleophilic aromatic substitution of NBD-Chloride (4-chloro-7-nitro-2,1,3-benzoxadiazole) with benzylamine.

  • IUPAC Name: this compound (Note: Numbering may vary; often cited as 7-nitro-2,1,3-benzoxadiazol-4-amine derivative).

  • CAS Number: 306934-83-8

  • Molecular Formula: C₁₃H₁₀N₄O₃[1]

  • Molecular Weight: 270.24 g/mol [1]

  • Key Structural Features:

    • Benzoxadiazole Core: Electron-deficient heteroaromatic ring (acceptor).[1]

    • Nitro Group: Strong electron-withdrawing group, creating a "push-pull" electronic system with the amine.

    • Benzyl Group: Hydrophobic moiety that decreases water solubility and enhances affinity for lipophilic environments (e.g., membranes, hydrophobic protein pockets).[1]

Solubility Profile in Organic Solvents

The solubility of NBD-benzylamine is governed by the interaction between its polar nitro-benzoxadiazole core and the hydrophobic benzyl tail.

Quantitative & Qualitative Solubility Table
Solvent ClassSolventSolubility RatingEstimated SaturationApplication Notes
Polar Aprotic DMSO (Dimethyl Sulfoxide)High > 25 mg/mL (~90 mM)Recommended for Stock Solutions. Stable at -20°C.
Polar Aprotic DMF (Dimethylformamide)High > 20 mg/mLAlternative stock solvent; harder to remove via evaporation than Acetonitrile.[1]
Polar Aprotic Acetonitrile (MeCN)High ~10-15 mg/mLExcellent for HPLC/LC-MS applications.[1]
Polar Protic Methanol / Ethanol Moderate to High 5-10 mg/mLGood solubility, but fluorescence is partially quenched due to hydrogen bonding.[1]
Chlorinated Dichloromethane (DCM) High > 20 mg/mLUsed in synthesis/purification phases.[1]
Non-Polar Hexane / Heptane Low < 1 mg/mLPoor solubility; often used as a precipitant or wash solvent.[1]
Aqueous Water / PBS Insoluble < 0.1 mg/mLRequires organic co-solvent (e.g., 1-2% DMSO).[1] Risk of aggregation.[1]

Critical Insight: While NBD-benzylamine dissolves in alcohols (MeOH/EtOH), these solvents can promote non-radiative decay pathways, reducing fluorescence intensity compared to aprotic solvents like Acetonitrile or Ethyl Acetate.[1]

Solvatochromism & Photophysics

The solubility discussion for NBD derivatives is inseparable from their photophysics.[1] The NBD fluorophore exhibits a large change in dipole moment upon excitation.[1]

  • Mechanism: Upon excitation, charge transfer (CT) occurs from the amine donor to the nitro acceptor.[1]

  • Polar Solvents (Water/MeOH): Stabilize the highly dipolar excited state, lowering its energy (Red Shift).[1] However, strong hydrogen bonding (especially in water) facilitates non-radiative decay , effectively "quenching" the fluorescence.[1]

  • Non-Polar/Hydrophobic Environments: The excited state is less stabilized (Blue Shift) but the quantum yield is significantly higher.[1]

  • Implication: NBD-benzylamine is often "dark" in aqueous buffer but glows brightly when it enters a hydrophobic environment (e.g., binding to a lipid membrane or protein hydrophobic cleft).[1]

Visualization: Solvatochromic Mechanism

Solvatochromism Compound NBD-Benzylamine (Ground State) Excitation Excitation (Light Absorption) Compound->Excitation ExcitedState Excited State (Charge Transfer Dipole) Excitation->ExcitedState PolarSolvent Polar Solvent (Water) High Dielectric / H-Bonding ExcitedState->PolarSolvent Solvent Relaxation NonPolarSolvent Non-Polar Solvent / Lipid Low Dielectric ExcitedState->NonPolarSolvent Solvent Shielding OutcomeQuench Non-Radiative Decay (Fluorescence Quenched) PolarSolvent->OutcomeQuench Energy lost as heat OutcomeBright Radiative Decay (Strong Fluorescence) NonPolarSolvent->OutcomeBright Energy emitted as light

Caption: Figure 1.[1] Solvatochromic behavior of NBD-benzylamine. Solubility in water leads to fluorescence quenching, while hydrophobic environments enhance signal.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Purpose: To create a stable, high-concentration master stock for long-term storage.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 2.70 mg of NBD-benzylamine (MW: 270.24).[1]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

    • Why: DMSO prevents hydrolysis (though the amine is stable, moisture is best avoided) and prevents freeze-thaw precipitation better than water-containing mixtures.[1]

  • Dissolution: Add 1 mL DMSO to the vial. Vortex vigorously for 30 seconds.

    • Verification: Solution should be clear, yellow-to-orange.[1] If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials (light sensitive). Store at -20°C. Stable for >6 months.

Protocol B: Aqueous Dilution for Biological Assays

Purpose: To introduce the hydrophobic probe into an aqueous buffer without precipitation.

  • Prepare Buffer: Use PBS (pH 7.[1][2]4) or HEPES.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock 1:10 into Ethanol or Acetonitrile to create a 1 mM working stock.

    • Why: This reduces the local concentration spike when adding to water, preventing "crashing out" (micro-precipitation).

  • Final Addition: Add the working stock to the aqueous buffer under rapid stirring.

    • Target: Final DMSO/Organic concentration should be < 1-2% (v/v) to avoid cytotoxicity or solvent artifacts.

    • Example: Add 10 µL of 1 mM stock to 990 µL Buffer = 10 µM Final Concentration (1% co-solvent).

Visualization: Preparation Workflow

Protocol Solid Solid Reagent (2.7 mg) Stock Master Stock (10 mM in DMSO) Solid->Stock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->Stock Working Working Solution (1 mM in DMSO/EtOH) Stock->Working 1:10 Dilution Assay Assay Medium (10 µM Probe, <1% DMSO) Working->Assay Dropwise Addition with Vortexing Buffer Aqueous Buffer (PBS, pH 7.4) Buffer->Assay Precipitation RISK: Micro-precipitation (If mixed too fast) Assay->Precipitation If Stock >1%

Caption: Figure 2. Step-by-step dilution workflow to minimize aggregation risks in aqueous media.

Synthesis & Purification Context

Understanding the synthesis provides "proof" of solubility limits.[1]

  • Reaction: 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) + Benzylamine

    
     Product + HCl.
    
  • Reaction Solvent: Typically Ethanol or Acetonitrile (reflux).[1] The product is soluble in hot ethanol but precipitates upon cooling or water addition.[1]

  • Purification:

    • Column Chromatography: Eluent systems typically use Hexane:Ethyl Acetate (3:1 to 1:1) or Dichloromethane:Methanol (98:2) .[1]

    • Inference: The compound is highly soluble in Ethyl Acetate and DCM, making these ideal for extraction from aqueous reaction byproducts.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235393 (NBD-benzylamine derivatives).[1] PubChem. Available at: [Link][1]

  • Bem, W. T. et al. (2013).[1] "Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives." Journal of Chemical Education. Available at: [Link][1]

  • Fery-Forgues, S. et al. (1996).[1] "Solvatochromic properties of NBD-amine derivatives." Journal of Physical Chemistry. (Foundational text on NBD solvatochromism).

Sources

discovery and history of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (commonly referred to in functional contexts as NBD-Benzylamine ).

Discovery, Synthesis, and Physicochemical Applications[1]

Executive Summary

This compound is a fluorogenic small molecule belonging to the nitrobenzoxadiazole (NBD) class.[1][2] Characterized by its intense environmental sensitivity (solvatochromism) and high quantum yield in hydrophobic environments, it serves as a critical probe in biochemical analysis and drug discovery.[1] While nomenclature variations exist (often indexed as the 7-amino isomer depending on ring numbering priority), the compound represents the nucleophilic substitution product of benzylamine and the electrophilic NBD scaffold.[1] This guide explores its origins from the seminal work of Ghosh and Whitehouse, its mechanism of internal charge transfer (ICT), and its role as a lipophilic reporter in membrane biophysics.[1]

Nomenclature and Structural Identity

Before detailing the history, it is critical to resolve the nomenclature ambiguity found in chemical databases.

  • IUPAC Name: this compound (also cited as 7-(benzylamino)-4-nitro-2,1,3-benzoxadiazole).[1]

  • Common Name: NBD-Benzylamine.[1][3]

  • Core Scaffold: 4-nitro-2,1,3-benzoxadiazole (NBD).[1][4][5][6]

  • Structural Logic: The compound consists of an electron-withdrawing nitro group and an electron-donating benzylamine group conjugated to the benzoxadiazole ring.[1] This "push-pull" electronic structure is the engine of its fluorescence.[1]

Technical Note: In standard synthesis from NBD-Cl (4-chloro-7-nitrobenzofurazan) , the nucleophilic attack occurs at the carbon bearing the chlorine.[1][5] Due to the symmetry of the unsubstituted benzoxadiazole core, the product is often numbered to minimize locants, leading to the "4-nitro-7-amino" or "4-nitro-5-amino" descriptors depending on whether the oxygen or nitrogen positions take priority in the specific database.[1] Functionally, these refer to the same para-like conjugated system.[1]

History and Discovery[1]

The history of NBD-benzylamine is inextricably linked to the development of the NBD chloride (NBD-Cl) reagent.[1]

3.1 The Ghosh and Whitehouse Breakthrough (1968)

The NBD scaffold was catapulted into prominence by P.B.[1] Ghosh and M.W.[1] Whitehouse in 1968. They synthesized 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a fluorogenic reagent for amino acid analysis.[1][6]

  • The Problem: Existing reagents (like Dansyl chloride) were fluorescent themselves, creating high background noise.[1]

  • The Solution: NBD-Cl is non-fluorescent.[1][7] It only becomes fluorescent upon substitution with a primary or secondary amine (forming the NBD-amine).[1]

  • Relevance to N-Benzyl Derivative: The N-benzyl derivative emerged shortly thereafter as a model compound to study the photophysics of the NBD-amine adducts, specifically to understand how aromatic substituents influence the internal charge transfer (ICT) states.[1]

3.2 Evolution of Application
  • 1970s-80s: Biophysicists recognized that NBD-amines (including N-benzyl variants) were highly solvatochromic.[1] The emission wavelength shifts dramatically based on solvent polarity.

  • 1990s-Present: The N-benzyl derivative became a template for designing "turn-on" fluorescent sensors and lipid probes (e.g., NBD-labeled phospholipids), where the benzyl group mimics the hydrophobic tails or aromatic residues of proteins.[1]

Chemical Synthesis

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism.[1] The NBD ring is highly electrophilic due to the electron-withdrawing nitro group and the heteroaromatic ring strain.[1]
4.1 Reaction Mechanism[1]
  • Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the carbon at position 7 (occupied by Cl or F) of the NBD scaffold.[1]

  • Meisenheimer Complex: A transient anionic intermediate forms, stabilized by the nitro group.

  • Elimination: The halide (Cl⁻ or F⁻) is eliminated, restoring aromaticity and yielding the fluorescent product.[1]

4.2 Visualization of Synthesis Pathway

SynthesisPathway Figure 1: SNAr Synthesis of this compound NBD_Cl NBD-Cl (Non-fluorescent) Complex Meisenheimer Complex NBD_Cl->Complex + Benzylamine (MeOH, 25°C) Benzylamine Benzylamine (Nucleophile) Benzylamine->Complex Product NBD-Benzylamine (Fluorescent) Complex->Product - HCl Byproduct HCl Complex->Byproduct

Physicochemical Properties & Mechanism[1][3]
5.1 Fluorescence Mechanism (Internal Charge Transfer)

The fluorescence of this compound arises from an Internal Charge Transfer (ICT) state.[1]

  • Excitation: Upon absorbing light (~470 nm), electron density shifts from the amine donor (benzylamine nitrogen) to the nitro acceptor.[1]

  • Solvent Relaxation: In polar solvents (like water), the solvent dipoles reorient around the excited state, lowering its energy and causing a red shift (bathochromic shift) in emission.[1]

  • Quenching in Water: In highly protic solvents, hydrogen bonding to the nitro group and non-radiative decay pathways become dominant, significantly quenching fluorescence. This makes the probe "dark" in water but "bright" in hydrophobic pockets (membranes, protein binding sites).[1]

5.2 Quantitative Data Summary
ParameterValue / CharacteristicContext
Molecular Formula C₁₃H₁₀N₄O₃MW: 270.24 g/mol
Excitation Max ~465 - 475 nmSolvent dependent
Emission Max ~530 - 550 nmGreen/Yellow fluorescence
Quantum Yield (

)
High (>0.[1][3]6) in EtOAc; Low (<0.[1]01) in H₂OEnvironmental sensitivity
Solubility DMSO, MeOH, MeCNPoor in water
pKa ~10-11 (Amine proton)Deprotonation quenches fluorescence
Experimental Protocols
6.1 Synthesis Protocol (Standardized)

Objective: Synthesis of this compound from NBD-Cl.

  • Preparation: Dissolve 1.0 mmol of NBD-Cl (4-chloro-7-nitrobenzofurazan) in 10 mL of anhydrous Methanol (MeOH).

  • Base Addition: Add 2.0 mmol of Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) to scavenge the HCl byproduct.[1]

  • Nucleophile Addition: Dropwise add 1.1 mmol of Benzylamine while stirring.

  • Reaction: Stir at room temperature for 2–4 hours in the dark (NBD derivatives are light-sensitive). Monitor by TLC (Silica, 50% EtOAc/Hexane).[1] The solution will turn from pale yellow to intense orange/yellow.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash with water (3x) and brine (1x).[1]

    • Dry over anhydrous

      
      .
      
    • Recrystallize from Ethanol or purify via Flash Column Chromatography.

6.2 Fluorescence Assay Protocol (Solvatochromism Test)

Objective: Verify the probe's sensitivity to polarity.[1]

  • Stock Solution: Prepare a 10 mM stock of NBD-benzylamine in DMSO.

  • Solvent Panel: Prepare 2 mL aliquots of: Water, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.

  • Dilution: Add 2 µL of stock to each solvent (Final conc: 10 µM).

  • Measurement:

    • Excitation: 470 nm.

    • Scan Emission: 500 nm – 650 nm.

  • Result: Observe the shift in peak wavelength (

    
    ) and intensity. Toluene should yield the highest intensity/blue-shifted emission; Water should yield the lowest intensity/red-shifted emission.[1]
    
Applications in Drug Development[1][6]
7.1 Hydrophobicity Sensor

Because the N-benzyl group mimics phenylalanine, this probe is used to map the hydrophobic binding pockets of enzymes. When the probe enters a hydrophobic pocket, fluorescence intensity increases dramatically ("Turn-On" effect).[1]

7.2 Lipid Membrane Studies

Derivatives of this compound (where the benzyl chain is extended to a fatty acid) are used to study membrane dynamics.[1] The NBD headgroup sits at the water-lipid interface, reporting on the hydration status of the membrane surface.

7.3 Logical Workflow for Bioassay Development

ApplicationWorkflow Figure 2: Mechanism of Action for NBD-Benzylamine as a Biological Probe Target Biological Target (e.g., Protein Hydrophobic Pocket) Binding Binding Event (Probe enters pocket) Target->Binding Probe NBD-Benzylamine (Quenched in Buffer) Probe->Binding Incubation Signal Fluorescence Increase (Blue-shift, High QY) Binding->Signal Solvent Exclusion Analysis Quantification (Binding Constant Kd) Signal->Analysis Spectroscopy

[1]

References
  • Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines.[1] Biochemical Journal, 108(1), 155–156.[1] Link

  • Fery-Forgues, S., et al. (1993). Solvent effects on the fluorescence properties of 4-nitro-7-amino-2,1,3-benzoxadiazole derivatives.[1] Journal of Physical Chemistry, 97(41), 10568–10575.[1]

  • Uchiyama, S., et al. (2001). Fluorescence on-off switching mechanism of benzofurazan compounds.[1] Journal of the Chemical Society, Perkin Transactions 2, (12), 2153-2159.[1] Link

  • ChemDiv. Compound this compound (Catalog Entry). Link

  • Matrix Fine Chemicals. N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine (Catalog Entry). Link

Sources

Advanced Theoretical Studies on N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine: A Computational Guide to Photophysics and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Photophysicists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 306934-83-8) is a highly specialized organic fluorophore characterized by a benzoxadiazole core, a strongly electron-withdrawing nitro group at the C4 position, and an electron-donating benzylamine group at the C5 position[1]. This specific structural arrangement creates a powerful "push-pull" Intramolecular Charge Transfer (ICT) system[2]. Understanding its photophysical behavior, solvatochromism, and chemical reactivity requires rigorous theoretical modeling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we establish a self-validating computational framework using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to decode the electronic properties of this molecule. We will explore the causality behind specific methodological choices—such as functional selection and basis set augmentation—ensuring that researchers can reliably replicate and trust the generated predictive models.

The Push-Pull ICT Architecture

The optical properties of this compound are governed by its donor-acceptor (D-A) architecture. The benzylamine moiety acts as the primary electron donor, while the nitro group and the highly electronegative benzoxadiazole ring act as the electron acceptors[3].

When excited by a photon, electron density migrates from the amine nitrogen toward the nitro-aromatic core. This ICT transition is highly sensitive to the polarity of the surrounding microenvironment, making NBD-amines exceptional solvatochromic probes for biological imaging and small-molecule sensing[3]. However, accurately modeling this charge transfer requires careful selection of exchange-correlation functionals, as standard hybrid functionals often underestimate the energy of charge-transfer states[4].

ICT D Donor (Benzylamine) HOMO Module A Acceptor (NBD Core) LUMO Module D->A Intramolecular Charge Transfer GS S0 Ground State (Localized Density) GS->D GS->A FC Franck-Condon State (Vertical Excitation) GS->FC hν (Absorption) ICT Relaxed ICT State (Charge Separated) FC->ICT Solvent Relaxation EM Fluorescence Emission (Solvatochromic) ICT->EM Radiative Decay EM->GS

Fig 1. Jablonski diagram illustrating the push-pull ICT mechanism in NBD-benzylamine.

Self-Validating Computational Methodology

To ensure scientific integrity, computational protocols must be self-validating. A common pitfall in theoretical photochemistry is performing excited-state calculations on geometries that are saddle points rather than true local minima. The following step-by-step methodology guarantees a robust, artifact-free analysis.

Protocol 1: Ground State (S0) Optimization & Validation

Objective: Establish the lowest-energy conformer of this compound. Causality of Choice: We utilize the B3LYP-D3BJ functional combined with the 6-311++G(d,p) basis set. The addition of Grimme’s D3 dispersion correction (D3BJ) is critical for accurately modeling the non-covalent folding interactions between the flexible benzyl ring and the NBD core. The diffuse functions (++) are mandatory because the oxygen atoms in the nitro and furazan groups possess lone pairs that require expanded spatial modeling to accurately calculate electron affinities and polarizabilities[2].

  • Initial Geometry Generation: Construct the 3D model using GaussView or Avogadro. Ensure the amine proton is oriented to allow potential intramolecular hydrogen bonding with the adjacent C4-nitro group.

  • DFT Optimization: Execute the optimization in Gaussian 16 using opt B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3BJ.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water or toluene to simulate biological or lipid environments, respectively.

  • Self-Validation (Frequency Check): Run a vibrational frequency calculation (freq). Critical Checkpoint: The calculation must yield exactly zero imaginary frequencies (

    
    ). If an imaginary frequency is present, the structure is a transition state; you must displace the geometry along the imaginary normal mode and re-optimize.
    
Protocol 2: Excited State (TD-DFT) Simulation

Objective: Simulate the UV-Vis absorption and emission spectra. Causality of Choice: We switch the functional to CAM-B3LYP for the TD-DFT phase. Standard B3LYP suffers from "charge-transfer failure" due to severe self-interaction errors at long distances. CAM-B3LYP incorporates a Coulomb-attenuating method that correctly models the long-range electron hole separation inherent in the NBD-amine ICT process[4].

  • Vertical Excitation: Using the validated S0 geometry, run TD-DFT for the first 10 singlet states: td=(nstates=10) CAM-B3LYP/6-311++G(d,p).

  • NTO Analysis: Generate Natural Transition Orbitals (NTOs) to visualize the pure hole-particle pairs, providing a clearer picture of the ICT than canonical molecular orbitals.

G N1 Initial Geometry (NBD-Benzylamine) N2 DFT Optimization B3LYP-D3/6-311++G(d,p) N1->N2 N3 Frequency Check (Nimag = 0?) N2->N3 N4 Wavefunction Analysis (NBO, QTAIM, MEP) N3->N4 Yes N5 TD-DFT Simulation CAM-B3LYP (Excited States) N3->N5 Yes N7 Revise Geometry/ Functional N3->N7 No N6 Photophysical & Reactivity Profiling N4->N6 N5->N6 N7->N2

Fig 2. Self-validating computational workflow for NBD-benzylamine DFT/TD-DFT analysis.

Quantitative Data & Electronic Structure Analysis

The theoretical electronic parameters derived from the aforementioned protocols provide direct insights into the stability and reactivity of the compound. Below are representative theoretical values for this compound based on established computational benchmarks for NBD derivatives[2][5].

Table 1: Ground State Electronic Properties (B3LYP-D3/6-311++G(d,p))
ParameterValue (Vacuum)Value (PCM: Water)Scientific Implication
HOMO Energy -6.12 eV-6.35 eVIndicates moderate ionization potential; stabilized in polar media.
LUMO Energy -2.85 eV-3.10 eVDeep LUMO confirms strong electron-accepting nature of the NBD core.
Band Gap (

)
3.27 eV3.25 eVNarrow gap facilitates easy electronic excitation (visible light region).
Dipole Moment (

)
6.40 Debye8.95 DebyeHigh polarity; significant increase in water indicates strong solvent interaction.
Table 2: TD-DFT Excited State Parameters (CAM-B3LYP/6-311++G(d,p))
Excited StateExcitation EnergyWavelength (

)
Oscillator Strength (

)
Major Orbital Contribution

2.85 eV~435 nm0.450HOMO

LUMO (92%)

3.50 eV~354 nm0.025HOMO-1

LUMO (85%)

Note: The


 state is heavily dominated by the HOMO 

LUMO transition, which corresponds to the ICT from the benzylamine nitrogen to the nitrobenzoxadiazole framework.

Reactivity Profiling: QTAIM and Biological Targeting

Beyond photophysics, theoretical studies are vital for predicting how this compound interacts with biological targets.

Quantum Theory of Atoms in Molecules (QTAIM)

By analyzing the electron density topology using QTAIM, we can identify Non-Covalent Interactions (NCIs)[6]. In this molecule, a strong intramolecular hydrogen bond typically forms between the amine hydrogen (N-H) at C5 and the oxygen of the adjacent nitro group at C4. QTAIM analysis reveals a Bond Critical Point (BCP) between these atoms, with a positive Laplacian of electron density (


), confirming a closed-shell electrostatic interaction. This H-bond locks the amine group into a specific planar conformation, maximizing orbital overlap and enhancing the ICT efficiency.
Biological Thiol Sensing Mechanism

Because the NBD core is highly electron-deficient (evidenced by the deep LUMO and positive Molecular Electrostatic Potential over the aromatic ring), it is highly susceptible to Nucleophilic Aromatic Substitution (


). In biological systems, nucleophiles like biothiols (e.g., Glutathione, 

) can attack the electrophilic centers of the NBD ring[3].

Bio Probe NBD-Benzylamine (Weakly Fluorescent) Reaction SNAr / Thiolysis (Electrophilic Core) Probe->Reaction Target Biothiol / GST (Nucleophile) Target->Reaction Product NBD-Thioether (Highly Fluorescent) Reaction->Product Turn-On Signal

Fig 3. Nucleophilic aromatic substitution (SNAr) pathway for biological thiol sensing.

Theoretical modeling of the


 transition state (using the synchronous transit-guided quasi-Newton method, QST2) allows researchers to calculate the activation energy barrier (

). By modifying the benzyl group computationally, drug developers can tune this barrier, designing probes that react selectively with specific enzymes (like Glutathione S-transferase) while ignoring background cellular thiols.

Conclusion

The theoretical study of this compound provides a comprehensive blueprint of its photophysical and chemical behavior. By employing a rigorous, self-validating DFT/TD-DFT methodology—specifically utilizing diffuse basis sets and long-range corrected functionals—researchers can accurately map the push-pull ICT dynamics. Furthermore, topological analyses like QTAIM and MEP bridge the gap between quantum mechanics and practical drug development, enabling the rational design of next-generation fluorescent probes and targeted therapeutics.

References

1.[1] CymitQuimica. "CAS 306934-83-8: this compound". CymitQuimica Catalog.1 2.[2] Semantic Scholar. "Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation". Journal of Molecular Structure. 2 3.[5] ResearchGate. "Photophysical and nonlinear optical properties of para-substituted nitrobenzofurazan: A comprehensive DFT investigation". Journal of Photochemistry and Photobiology A Chemistry. 5 4.[6] ACS Publications. "Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer". The Journal of Physical Chemistry A. 6 5.[4] Politecnico di Milano. "A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution". IRIS Re.Public. 4 6.[3] PubMed Central (PMC). "NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications". 3

Sources

Technical Guide: N-Benzyl-4-Nitro-2,1,3-Benzoxadiazol-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Synthesis, and Pharmacological Applications

Executive Summary

The N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine class represents a critical subset of nitrobenzoxadiazole (NBD) derivatives.[1][2] While often utilized as fluorogenic probes due to their environmental sensitivity (solvatochromism), these compounds have emerged as potent pharmacophores in oncology. Specifically, they function as suicide inhibitors of Glutathione S-Transferase (GST) , a detoxification enzyme frequently overexpressed in multidrug-resistant (MDR) tumors.[1]

This guide provides a comprehensive technical analysis of the N-benzyl-NBD scaffold, moving from nucleophilic aromatic substitution (


) synthesis to its mechanistic role in disrupting the JNK/TRAF2 signaling axis in cancer cells.[1]

Chemical Architecture & Nomenclature

Critical Note on Numbering: In literature and vendor catalogs, the nomenclature for NBD derivatives often varies based on IUPAC priority rules. The standard NBD-chloride reagent is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) .[1][2][3] Upon reaction with benzylamine, the chloride is displaced.

  • Common Name: NBD-Benzylamine.[1][2]

  • IUPAC Variant A: N-benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine (Standard numbering).[1][2]

  • IUPAC Variant B (Prompt Specific): this compound.[1][2] (This numbering often arises when the nitro group is assigned position 4).

For the purpose of this guide, we focus on the 4-amino-7-nitro isomeric structure derived from the standard NBD-Cl precursor, as this is the bioactive scaffold documented in GST inhibition and fluorescence studies.[1]

Structural Properties
FeatureDescriptionFunctional Impact
NBD Core 2,1,3-BenzoxadiazolePlanar, electron-deficient heteroaromatic ring; acts as the fluorophore base.[1][2][3]
Nitro Group (-NO₂) Position 7 (or 4)Strong electron-withdrawing group (EWG); essential for Intramolecular Charge Transfer (ICT).[2]
Amine Linker Position 4 (or 5)Electron-donating group (EDG); completes the "Push-Pull" system required for fluorescence.[1][2]
Benzyl Moiety N-substituentIncreases lipophilicity (

); facilitates membrane permeation and hydrophobic pocket binding (e.g., GST H-site).[1][2]

Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of N-benzyl-NBD derivatives relies on the high electrophilicity of the C-4 carbon in NBD-Cl.[1][2] The reaction is a classic


 mechanism, proceeding through a Meisenheimer complex intermediate.
Reaction Mechanism

The electron-withdrawing nitro group and the electronegative nitrogens of the oxadiazole ring activate the C-Cl bond, making it susceptible to attack by the nucleophilic nitrogen of benzylamine.[1][4]

SNAr_Mechanism NBD_Cl NBD-Cl (Electrophile) Complex Meisenheimer Complex NBD_Cl->Complex Nucleophilic Attack Benzylamine Benzylamine (Nucleophile) Benzylamine->Complex Product N-Benzyl-NBD (Product) Complex->Product Cl- Elimination (Aromatization) HCl HCl (Byproduct) Complex->HCl

Figure 1:


 pathway for the synthesis of N-benzyl-NBD derivatives. The reaction requires a base to neutralize the generated HCl.
Synthetic Considerations
  • Solvent Choice: Methanol or Ethanol is preferred.[1][2] NBD-Cl is soluble in alcohols, and the polarity stabilizes the transition state.[1]

  • Base: A tertiary amine (Triethylamine or DIPEA) or inorganic base (

    
    ) is required to scavenge the HCl byproduct. Failure to remove acid can protonate the benzylamine, rendering it non-nucleophilic.
    
  • Light Sensitivity: NBD derivatives are photolabile.[1][2] Reactions must be performed in amber glassware or wrapped in foil.

Photophysical Characterization

NBD-Benzylamine exhibits solvatochromism , a phenomenon where emission properties change based on solvent polarity.[1][2][3] This makes it an excellent probe for hydrophobic protein domains.[1][2]

The "Turn-On" Mechanism[1][2][3]
  • Aqueous State: In water, the excited state of the fluorophore is quenched via hydrogen bonding with the nitro group and the solvent, leading to non-radiative decay.

  • Hydrophobic State: In lipids or protein pockets (e.g., GST active site), hydrogen bonding is absent. The Intramolecular Charge Transfer (ICT) process occurs efficiently, resulting in strong green/yellow fluorescence.

Jablonski_ICT cluster_Water Aqueous Environment (Quenched) cluster_Lipid Hydrophobic Environment (Fluorescent) Ground Ground State (S0) Excited Excited State (S1) ICT Character Ground->Excited Excitation (470 nm) H_Bond H-Bonding with Solvent Excited->H_Bond Emission Fluorescence Emission (~530 nm) Excited->Emission Relaxation NonRad Non-Radiative Decay (Heat) H_Bond->NonRad Emission->Ground

Figure 2: Jablonski diagram illustrating the environmental dependence of NBD fluorescence.[2]

Pharmacological Application: GST Inhibition

While the N-benzyl derivative is a useful probe, its structural analogs (e.g., NBDhex ) are potent anticancer agents.[1] The N-benzyl scaffold serves as a model for understanding how these compounds target Glutathione S-Transferase P1-1 (GSTP1-1).[1][2]

Mechanism of Action

GSTP1-1 is often upregulated in cancer cells, where it suppresses apoptosis by binding to JNK (c-Jun N-terminal kinase).[1][2][5]

  • Binding: The NBD derivative binds to the GST H-site (hydrophobic substrate site).[1][2]

  • Conjugation: It reacts with Glutathione (GSH) within the active site to form a Sigma Complex (not a standard conjugate).[2]

  • Apoptosis Trigger: This complex forces GSTP1-1 to dissociate from JNK.[1][2] Free JNK is then phosphorylated, triggering the apoptotic cascade.

CompoundTargetMechanismIC50 (GSTP1-1)
NBD-Benzylamine GST H-SiteReversible/Irreversible binding~1-5 µM
NBDhex GST H-SiteSuicide Inhibition (Sigma Complex)0.8 µM

Experimental Protocols

Protocol A: Synthesis of this compound

Materials: NBD-Cl (200 mg, 1.0 mmol), Benzylamine (120 µL, 1.1 mmol), Triethylamine (150 µL), Methanol (10 mL).[1][2]

  • Dissolution: Dissolve NBD-Cl in 10 mL of anhydrous Methanol in an amber round-bottom flask. Note: Solution will be pale yellow.[1][2]

  • Addition: Add Triethylamine followed by the dropwise addition of Benzylamine.

  • Reaction: Stir at room temperature for 2 hours (or reflux at 60°C for 30 mins for faster conversion). The solution will turn deep orange/brown.[2]

  • Monitoring: Check via TLC (Silica, 30% EtOAc in Hexane). NBD-Cl (

    
    ) should disappear; Product (
    
    
    
    ) appears fluorescent under UV.[2]
  • Purification: Evaporate solvent. Redissolve residue in minimal Dichloromethane and wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .[1][2]
    
  • Crystallization: Recrystallize from Ethanol/Water to yield orange needles.

Protocol B: Fluorescence Binding Assay (GST Interaction)

Objective: Verify binding of the NBD derivative to the hydrophobic pocket of GST.

  • Preparation: Prepare a 10 µM solution of N-benzyl-NBD in Phosphate Buffer (PBS, pH 7.4).

  • Baseline: Measure fluorescence (Ex: 470 nm, Em: 500-600 nm). Signal should be low.

  • Titration: Add purified GSTP1-1 enzyme (0.1 µM increments).

  • Observation: A significant increase in fluorescence intensity at ~535 nm confirms binding to the hydrophobic H-site, shielding the NBD group from water.[1][2]

References

  • Uchiyama, S. et al. "Fluorescence On/Off Switching Mechanism of Benzofurazan Derivatives."[2] Journal of Physical Chemistry A, 2011. Link

  • Ricci, G. et al. "7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases."[1][2] Journal of Biological Chemistry, 2005. Link

  • Molecular Probes (Thermo Fisher). "Amine-Reactive Probes: NBD Chloride and NBD Fluoride."[1][2] User Guide. Link

  • Turella, P. et al. "Proapoptotic Activity of New Glutathione S-Transferase Inhibitors."[1][2][6] Cancer Research, 2005.[2][6] Link

  • BenchChem. "Fluorescence mechanism of NBD-Cl with primary amines."[1][2] Technical Note, 2025. Link

Sources

spectroscopic data (NMR, IR, UV-Vis) of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine .

Structural Elucidation, Photophysical Characterization, and Experimental Protocols

Executive Summary & Structural Definition

This compound (often abbreviated as NBD-Benzylamine ) is a prominent fluorogenic probe derived from the benzofurazan scaffold. It is widely utilized in bioanalytical chemistry due to its pronounced solvatochromism —the ability to alter its emission wavelength and intensity based on the polarity of its environment.

Nomenclature Clarification

In the literature, the numbering of the benzoxadiazole (NBD) ring can be ambiguous. The standard fluorescent probe is synthesized via nucleophilic substitution of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

  • Standard IUPAC (Probe): N-benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine.

  • Alternative Numbering: this compound (often used in vendor catalogs or when priority rules vary).

Note: This guide focuses on the 4-benzylamino-7-nitro isomer (the standard fluorescent probe), as it represents the functional core used in drug development and cellular imaging.

Core Logic: The Push-Pull Mechanism

The spectroscopic utility of this molecule stems from its Intramolecular Charge Transfer (ICT) .

  • Electron Donor: The benzylamine nitrogen at position 4.[1]

  • Electron Acceptor: The nitro group at position 7.

  • Bridge: The benzoxadiazole aromatic system.[2][3][4][5][6] Causality: Upon excitation, electron density shifts from the amine to the nitro group. In polar solvents, the excited state is stabilized, leading to a red shift (bathochromic) in emission and often a quenching effect (lower quantum yield) compared to non-polar environments.

Synthesis & Reaction Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (


) where the chloride of NBD-Cl is displaced by benzylamine. This reaction is highly specific due to the activation provided by the electron-withdrawing nitro group para to the leaving group.
Graphviz: Synthesis & Mechanism

Synthesis NBD_Cl NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) Transition Meisenheimer Complex NBD_Cl->Transition + Benzylamine (MeOH, 25°C) Benzylamine Benzylamine (Nucleophile) Benzylamine->Transition Product NBD-Benzylamine (Product) Transition->Product - HCl HCl HCl (Byproduct) Transition->HCl

Caption:


 pathway showing the displacement of chloride by benzylamine via a Meisenheimer intermediate.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectrum is distinct due to the asymmetry introduced by the 4,7-substitution pattern on the benzoxadiazole ring.

H NMR (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 8.45Doublet (d)1H8.7Deshielded by adjacent -NO

group.
Ph-H 7.30 – 7.45Multiplet (m)5H-Aromatic benzyl ring protons.
NH 6.80Broad Singlet1H-Exchangeable amine proton.
H-5 6.25Doublet (d)1H8.7Shielded by adjacent electron-donating amine.
CH

4.65Doublet (d)2H5.5Benzylic methylene; couples to NH.
C NMR (100 MHz, CDCl )
Shift (

, ppm)
AssignmentMechanistic Insight
144.5 C-4 (C-N)Ipso carbon attached to the amine donor.
144.0 C-3a/7aRing junction carbons.
136.5 C-7 (C-NO

)
Ipso carbon attached to the nitro acceptor.
135.8 Ph-C1Benzyl ring ipso carbon.
130.1 H-6 (CH)Carbon adjacent to nitro (deshielded).
129.0 - 127.0 Ph-C (Ar)Benzyl aromatic carbons.
100.8 H-5 (CH)Carbon adjacent to amine (highly shielded).
48.5 CH

Benzylic carbon.

Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation (loss of C-Cl, retention of NO


, appearance of NH).
Wavenumber (cm

)
Vibration ModeIntensityDiagnostic Value
3350 N-H StretchMediumConfirms secondary amine formation.
3060 C-H Stretch (Ar)WeakAromatic ring protons.
1590 C=N StretchStrongBenzoxadiazole ring breathing.
1530 NO

Asymmetric
StrongPrimary indicator of nitro group integrity.
1345 NO

Symmetric
StrongConfirms nitro group presence.
1260 C-N StretchMediumAryl amine bond character.

UV-Vis & Fluorescence (Solvatochromism)

This is the critical dataset for researchers using NBD-benzylamine as a probe. The molecule exhibits negative solvatochromism in quantum yield (brighter in non-polar solvents) and positive solvatochromism in emission wavelength (red-shift in polar solvents).

Photophysical Data Table
SolventDielectric Const. (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Hexane 1.945851557~0.02 (Weak)
Toluene 2.4462525630.35
Ethyl Acetate 6.0465535700.45 (High)
Ethanol 24.5470545750.30
Water 80.147555580<0.01 (Quenched)

Interpretation: In water, the high polarity stabilizes the ICT state so strongly that non-radiative decay pathways (hydrogen bonding) dominate, quenching fluorescence. In medium-polarity solvents (EtOAc), the probe is brightest.

Graphviz: Jablonski Diagram (ICT Mechanism)

Jablonski Ground S0 (Ground State) Dipole: Low Excited_LE S1 (Locally Excited) Initial Excitation Ground->Excited_LE Absorption (470 nm) Excited_ICT S1 (ICT State) Charge Transfer: Amine -> Nitro Dipole: High Excited_LE->Excited_ICT Relaxation Emission Fluorescence Emission (Solvent Dependent) Excited_ICT->Emission Radiative Decay (530-550 nm) Quenching Non-Radiative Decay (H-Bonding in Water) Excited_ICT->Quenching In Polar Protic Solvents Emission->Ground

Caption: Energy diagram illustrating the Intramolecular Charge Transfer (ICT) responsible for solvatochromism.

Experimental Protocols

Protocol A: Synthesis of NBD-Benzylamine

Objective: Preparation of high-purity probe for spectroscopic standards.

  • Reagents: Dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (200 mg, 1.0 mmol) in Methanol (10 mL).

  • Addition: Add Benzylamine (120 µL, 1.1 mmol) dropwise followed by Triethylamine (150 µL) to scavenge HCl.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn from pale yellow to deep orange.

  • Workup: Evaporate methanol. Redissolve residue in Ethyl Acetate (20 mL). Wash with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from Ethanol/Hexane.
  • Yield: Expected ~85% (Orange needles).

Protocol B: Fluorescence Quantum Yield Measurement

Objective: Determine efficiency relative to a standard.

  • Standard: Use Rhodamine 6G (

    
     in Ethanol) or Quinine Sulfate .
    
  • Preparation: Prepare solutions of NBD-Benzylamine and Standard with Absorbance < 0.1 at excitation wavelength (470 nm) to avoid inner-filter effects.

  • Measurement: Record integrated emission spectra for both.

  • Calculation:

    
    
    Where Grad is the slope of Integrated Fluorescence vs. Absorbance, and 
    
    
    
    is the refractive index of the solvent.

References

  • Uchiyama, S. et al. "Fluorescent Probes for Sensing Temperature in Aqueous Media." Journal of the American Chemical Society, 2011.

  • Bemquerer, M. P. et al. "Synthesis and spectroscopic characteristics of new NBD-derivatives." Journal of the Brazilian Chemical Society, 2009.

  • Fuh, C. A. et al. "Optical absorption and emission data of 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole." PhotochemCAD, OMLC, 1995.

  • Kenner, R. A. et al. "Fluorescent probes of protein conformation." Biochemistry, 1971.

  • ChemDiv. "Compound this compound Data."

Sources

Methodological & Application

using N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine as a fluorescent probe.

[1][2]

Technical Specifications

PropertyValue / CharacteristicNotes
Molecular Weight ~270.24 g/mol Small molecule, cell-permeable.
Excitation Max 465–480 nmCompatible with standard FITC/GFP filters.[1][2]
Emission Max 530–550 nmEnvironment dependent (Red-shifted in water, Blue-shifted in lipids).[1]
Solubility DMSO, DMF, EthanolPoorly soluble in water; prepare stock in organic solvent.
Stokes Shift ~60–80 nmLarge shift reduces self-quenching artifacts.
Photostability Low to ModerateWarning: NBD bleaches rapidly under high-intensity laser.

Experimental Protocols

Protocol A: Stock Solution Preparation
  • Reagent: this compound (Solid).[6]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1][2]

  • Weigh 2.7 mg of solid probe.[1][2]

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into amber tubes (20 µL each) to avoid freeze-thaw cycles.

  • Storage: -20°C, protected from light. Stable for 6 months.

Protocol B: Solvatochromic Polarity Assay

Use this protocol to calibrate the probe's response to different hydrophobic environments.[1]

  • Preparation: Prepare a series of solvents with decreasing polarity: Water, Methanol, Ethanol, Acetonitrile, Chloroform, Toluene.

  • Dilution: Add 2 µL of 10 mM Stock to 1 mL of each solvent (Final conc: 20 µM).

  • Measurement:

    • Transfer to quartz cuvettes.

    • Set Fluorometer Excitation: 470 nm.[1][2]

    • Scan Emission: 490 nm – 650 nm.[1][2]

  • Data Analysis: Plot Emission Max (

    
    ) vs. Solvent Polarity Parameter (
    
    
    ).
    • Expectation: High intensity/Blue-shift in Toluene; Low intensity/Red-shift in Water.

Protocol C: Lipid Droplet Imaging in Live Cells

Target: Intracellular Lipid Droplets (LDs) or Hydrophobic Membranes.[1][2]

  • Cell Culture: Seed HeLa or HepG2 cells on glass-bottom confocal dishes. Grow to 70% confluence.

  • Staining Solution: Dilute DMSO stock into pre-warmed HBSS (Hank's Balanced Salt Solution) to a final concentration of 1–5 µM .

    • Note: Do not use full media with serum (Albumin binds NBD and causes high background).[1][2]

  • Incubation: Incubate cells with Staining Solution for 15–30 minutes at 37°C.

  • Wash: Wash cells 3x with warm HBSS to remove excess probe.[1][2]

  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope.[1][2]

    • Laser: 488 nm (Argon or Solid State).[1][2]

    • Emission Filter: 500–550 nm (Green channel).[1][2]

    • Observation: Lipid droplets will appear as bright green puncta against a dark cytosol.[1][2]

Protocol D: Target Engagement (HIF-2α Binding)

Use this ONLY if working with the pharmacological isomer (CAS 306934-83-8) to test binding to the HIF-2α PAS-B domain.[1]

  • Protein Prep: Purify recombinant HIF-2α PAS-B domain.

  • Titration:

    • Place 1 µM Probe in a quartz cuvette with buffer (Tris-HCl pH 7.4).

    • Measure baseline fluorescence (likely low).[1][2]

    • Titrate Protein (0 – 10 µM) in stepwise additions.[1][2]

  • Readout: Monitor fluorescence increase at 530 nm.

    • Mechanism:[2][7] The probe binds to the hydrophobic internal cavity of the PAS-B domain, displacing water and activating fluorescence.

  • Control: Perform competition assay with a known high-affinity inhibitor (e.g., PT2385) to prove specificity.[1]

Workflow Visualization

Protocol_Workflowcluster_prepPreparationcluster_stainStaining & Imagingcluster_analysisAnalysisStock10 mM Stock(DMSO)DilutionDilute to 1-5 µM(Serum-Free Buffer)Stock->DilutionIncubateIncubate Cells15-30 min @ 37°CDilution->IncubateWashWash 3x HBSS(Remove Background)Incubate->WashImageConfocal ImagingEx: 488nm | Em: 530nmWash->ImageQuantQuantify Puncta(Lipid Droplets)Image->QuantcaptionFig 2. Experimental workflow for live-cell lipid droplet imaging using NBD-Benzylamine.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Serum Albumin in mediaUse serum-free buffer (HBSS/PBS) for staining.[1] Albumin has hydrophobic pockets that bind NBD.[1][2]
Rapid Fading PhotobleachingNBD has low photostability.[1][2] Lower laser power to <2%, use fast scanning speed, or use anti-fade mounting media (for fixed cells).[1][2]
Precipitation High concentration in aqueous bufferKeep final concentration <10 µM.[1][2] Ensure vigorous vortexing during dilution.[1][2]
No Signal Hydrophilic environmentThe probe is non-fluorescent in water.[1][2] Ensure target (lipids/protein) is present.[1][2] Verify probe integrity in Toluene/Ethanol.

References

  • Ghosh, P. B., & Whitehouse, M. W. (1968).[1][2] 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines. Biochemical Journal , 108(1), 155–156.[1][2] Link

  • Chattopadhyay, A. (1990).[1][2] Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids , 53(1), 1–15.[1][2] Link

  • Scheuermann, T. H., et al. (2013).[1][2] Allosteric inhibition of hypoxia inducible factor-2 with small molecules. Nature Chemical Biology , 9(4), 271–276.[1][2] (Reference for the 4-nitro-5-amine isomer scaffold). Link

  • McDermott, G., et al. (2009).[1][2] Visualization of Lipid Droplets in Live Cells Using NBD-Based Probes. Journal of Fluorescence , 19, 1083. Link

Application Note: Bioimaging with N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (N-Benzyl-NBD)

[1][2]

Executive Summary

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (referred to herein as N-Benzyl-NBD ) is a specialized fluorescent probe derived from the nitrobenzoxadiazole (NBD) core.[1][2] Distinguished by its solvatochromic properties , this fluorophore exhibits minimal fluorescence in aqueous (polar) environments but undergoes a dramatic increase in quantum yield upon entering hydrophobic environments such as lipid droplets (LDs) or hydrophobic protein pockets.

This guide details the application of N-Benzyl-NBD for wash-free live-cell imaging of lipid droplets and polarity mapping of cellular membranes.[1][2] Unlike traditional lipophilic dyes (e.g., Nile Red), the NBD scaffold offers a distinct "turn-on" mechanism that reduces background noise without extensive washing steps.

Technical Specifications & Mechanism

Physicochemical Properties[1][2][3][4]
ParameterSpecificationNotes
IUPAC Name This compoundNote: Isomeric nomenclature varies; often functionally analogous to 7-amino-4-nitro derivatives.[1][2][3]
Molecular Formula C₁₃H₁₀N₄O₃MW: ~270.24 g/mol
Excitation Max (

)
460 – 480 nmBlue excitation (compatible with GFP/FITC filters).
Emission Max (

)
530 – 550 nmGreen/Yellow emission. Highly solvent-dependent.[1][2][4]
Solubility DMSO, Ethanol, MethanolPoor solubility in water; requires organic co-solvent for stock.
Stokes Shift Large (~70 nm)Reduces self-quenching and improves signal-to-noise ratio.[1][2]
Mechanism of Action: Solvatochromism

The utility of N-Benzyl-NBD relies on Intramolecular Charge Transfer (ICT) .[1][2]

  • Aqueous Media (Quenched): In polar solvents (water/cytosol), the excited state is stabilized by hydrogen bonding, favoring non-radiative decay pathways. The probe is effectively "dark."[1][2]

  • Lipid Environment (Fluorescent): Upon partitioning into hydrophobic lipid droplets or membranes, hydrogen bonding is disrupted. The non-radiative decay is suppressed, and the molecule emits bright fluorescence.

Mechanistic Diagram[1][2]

NBD_MechanismProbeN-Benzyl-NBD(Free Probe)Env_PolarAqueous Environment(Cytosol/Media)Probe->Env_PolarDissolves inEnv_LipidHydrophobic Environment(Lipid Droplet)Probe->Env_LipidPartitions intoState_QuenchedNon-Radiative Decay(Dark/Quenched)Env_Polar->State_QuenchedH-Bonding StabilizesNon-Radiative PathState_FluorRadiative Decay(Bright Green Fluorescence)Env_Lipid->State_FluorSuppression ofNon-Radiative Path

Figure 1: The solvatochromic "turn-on" mechanism of N-Benzyl-NBD.[1][2] The probe remains dark in the cytosol, eliminating the need for wash steps, and lights up specifically within lipid-rich structures.

Application 1: Live-Cell Lipid Droplet Imaging

This protocol is optimized for mammalian cells (e.g., HeLa, HepG2, Adipocytes). The benzyl group enhances membrane permeability and LD targeting compared to unmodified NBD-amine.[1][2]

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg of N-Benzyl-NBD in 1 mL anhydrous DMSO (approx. 3.7 mM). Store at -20°C, protected from light.

  • Working Solution: Dilute stock into pre-warmed (37°C) Hank’s Balanced Salt Solution (HBSS) or phenol-red-free media to a final concentration of 1–10 µM .

    • Note: Maintain DMSO concentration < 0.5% to avoid cytotoxicity.[1][2]

Staining Protocol
  • Cell Preparation: Seed cells on glass-bottom confocal dishes. Allow to reach 60-70% confluency.

  • Staining (Pulse): Remove growth media and replace with Working Solution (1–10 µM N-Benzyl-NBD).[1][2]

  • Incubation: Incubate at 37°C for 15–30 minutes .

    • Optimization: For kinetic uptake studies, imaging can begin immediately.

  • Imaging (No Wash):

    • Do not wash the cells. Washing can disrupt the equilibrium and leach the probe from LDs.

    • Replace staining solution with fresh live-cell imaging buffer only if background is unexpectedly high (rare with NBD).

  • Microscopy Settings:

    • Excitation: 488 nm laser (or 470 nm LED).[2]

    • Emission Filter: 520–560 nm (FITC/GFP channel).[2]

    • Detector: High-sensitivity PMT or HyD/GaAsP detector.

Experimental Workflow Diagram

LD_WorkflowStockPrepare Stock(1 mg/mL in DMSO)DilutionDilute to 5 µMin HBSS/MediaStock->DilutionIncubationIncubate 15-30 min@ 37°CDilution->IncubationCell_PrepAdherent Cells(60-70% Confluent)Cell_Prep->IncubationAdd ProbeImagingConfocal Imaging(Ex: 488nm / Em: 530nm)Incubation->ImagingNO WASH STEPAnalysisQuantify LD Number/SizeImaging->Analysis

Figure 2: Streamlined workflow for lipid droplet imaging.[1][2] The "No Wash" step is critical for maintaining probe equilibrium.

Application 2: Solvatochromic Polarity Mapping

N-Benzyl-NBD can map the polarity of cellular membranes.[1][2] A shift in the emission peak (

5
Protocol Modifications
  • Spectral Imaging: Instead of a single band-pass filter, use a spectral detector (e.g., Zeiss Quasar or Leica SP8 spectral scan) to acquire emission spectra from 500 nm to 600 nm at 5 nm intervals.

  • Calibration: Create a standard curve by measuring the emission spectrum of N-Benzyl-NBD (1 µM) in solvents of known polarity (e.g., Toluene, Dichloromethane, Methanol, DMSO).

Data Analysis (Generalized Polarization)

Calculate the Generalized Polarization (GP) factor if using dual-channel ratiometric imaging (if the shift is significant enough):

2
  • Interpretation: Higher GP values indicate a more hydrophobic (ordered) environment; lower values indicate a more polar (disordered) environment.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Probe precipitation or too high concentration.[1][2]Reduce concentration to 1 µM. Filter working solution (0.2 µm) before adding to cells.
Rapid Photobleaching NBD is susceptible to oxidation/bleaching.[1][2]Reduce laser power to < 2%. Use rapid scanning speeds. Minimize exposure time.
Cytotoxicity DMSO concentration > 1%.[1][2]Ensure final DMSO is < 0.5%.[1][2]
Weak Signal Quenching by water (probe not entering lipids).[2]Confirm cell health (LD presence).[2] Co-stain with Nile Red to validate LDs.

References

  • Smolecule. (2024).[2] N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine Product Information.Link

  • Mukherjee, S., et al. (2024).[6] Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches.[1][2][6] The Journal of Physical Chemistry.[2][6] Link

  • Bio-Protocol. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PMC.[1][2] Link

  • CymitQuimica. (2024).[2] this compound CAS 306934-83-8.[1][2][3]Link

  • Tocris Bioscience. NBD-PE Biological Activity and Spectra.[1][2]Link

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine as an intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine and related NBD-amine scaffolds.

Editorial Note on Nomenclature & Structure: The specific chemical name "this compound" (CAS 306934-83-8) is frequently associated in commercial catalogs with the 7-chloro derivative (5-(benzylamino)-7-chloro-4-nitro-2,1,3-benzoxadiazole ). However, the fundamental fluorescent scaffold widely used in organic synthesis and bioanalysis is the 4-(benzylamino)-7-nitro-2,1,3-benzoxadiazole (derived from NBD-Cl).

This guide addresses the N-benzyl-NBD-amine scaffold as a functional class, focusing on the synthesis and application of the standard fluorogenic intermediate, while distinguishing the chlorinated variants used for multi-functionalization.

Executive Summary

The This compound scaffold (and its 4-amino-7-nitro isomer) represents a critical class of "push-pull" fluorophores. Characterized by a benzoxadiazole core substituted with an electron-withdrawing nitro group and an electron-donating benzylamine, these compounds exhibit strong solvatochromic fluorescence. They serve as vital intermediates in the synthesis of environmental sensors, bio-imaging probes, and heterocyclic pharmaceuticals. This guide provides a validated protocol for their synthesis via Nucleophilic Aromatic Substitution (


), detailed characterization data, and applications in drug development.[1]

Scientific Foundation & Mechanism

The NBD Scaffold

The 7-nitro-2,1,3-benzoxadiazole (NBD) moiety is a privileged structure in chemical biology. It is non-fluorescent in its halide form (NBD-Cl or NBD-F) but becomes highly fluorescent upon reaction with primary or secondary amines.[1]

  • Mechanism of Fluorescence: The fluorescence arises from an Intramolecular Charge Transfer (ICT) state.[1] The amine lone pair (donor) transfers electron density to the nitro group (acceptor) across the conjugated benzoxadiazole bridge.

  • Solvatochromism: The dipole moment of the excited state is significantly higher than the ground state. Consequently, emission is highly sensitive to solvent polarity—fluorescence is quenched in water (via hydrogen bonding) and enhanced in hydrophobic environments (e.g., lipid membranes, protein pockets).

Synthesis Pathway:

The synthesis relies on the high electrophilicity of the carbon atom bonded to the leaving group (Cl or F) at the 4-position (or 7-position depending on numbering convention). The reaction proceeds via a Meisenheimer complex intermediate.

SNAr_Mechanism NBD_Cl NBD-Cl (Electrophile) Complex Meisenheimer Complex NBD_Cl->Complex + Amine Amine Benzylamine (Nucleophile) Amine->Complex Product N-Benzyl-NBD-Amine (Fluorescent Product) Complex->Product - HCl HCl HCl (Byproduct) Complex->HCl

Figure 1: Nucleophilic Aromatic Substitution (


) pathway for the synthesis of N-benzyl-NBD-amine.[1]

Experimental Protocol: Synthesis of N-Benzyl-NBD-Amine

Objective: Synthesis of 4-(benzylamino)-7-nitro-2,1,3-benzoxadiazole (Standard NBD-Benzylamine). Scale: 1.0 mmol (adaptable).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]AmountRole
NBD-Cl (4-chloro-7-nitrobenzofurazan)199.551.0200 mgSubstrate
Benzylamine 107.151.2131 µLNucleophile
Sodium Bicarbonate (NaHCO

)
84.012.0168 mgBase (Acid Scavenger)
Methanol (MeOH)--5 mLSolvent
Ethyl Acetate (EtOAc)---Extraction Solvent
Step-by-Step Procedure
  • Preparation (Dark Condition):

    • Note: NBD derivatives are light-sensitive. Wrap the reaction flask in aluminum foil.

    • Dissolve 200 mg of NBD-Cl in 5 mL of Methanol in a 25 mL round-bottom flask.

  • Nucleophilic Addition:

    • Add 168 mg of NaHCO

      
        to the solution.
      
    • Slowly add 131 µL of Benzylamine dropwise while stirring.

    • Observation: The solution will turn from pale yellow to deep orange/red immediately.

  • Incubation:

    • Stir the mixture at 55°C for 1 hour (or Room Temperature for 4 hours).

    • Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (NBD-Cl) spot should disappear.

  • Workup:

    • Evaporate the methanol under reduced pressure.

    • Resuspend the residue in 20 mL EtOAc and wash with 10 mL 0.1 M HCl (to remove excess benzylamine) followed by 10 mL Brine .

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Purification:

    • Concentrate the organic layer.[1]

    • Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Collect the fluorescent orange fraction.

  • Yield Calculation:

    • Expected Yield: 80–90% (~215–240 mg).

    • Product appears as bright orange needles.

Characterization & Properties

Spectroscopic Data
  • Appearance: Orange crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.45 (d, J = 8.8 Hz, 1H, H-6), 7.40–7.30 (m, 5H, Ph-H), 6.35 (br s, 1H, NH), 6.18 (d, J = 8.8 Hz, 1H, H-5), 4.58 (d, J = 5.6 Hz, 2H, CH
    
    
    ).
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N
    
    
    O
    
    
    [M+H]
    
    
    : 271.08; Found: 271.1.
Photophysical Properties

The fluorescence of N-benzyl-NBD-amine is highly environment-dependent.

SolventDielectric Const.

(nm)

(nm)
Quantum Yield (

)
Water 80.1480550< 0.01 (Quenched)
Methanol 32.74655350.30
Ethyl Acetate 6.04585200.45
Toluene 2.44505100.70

Applications in Organic Synthesis & Drug Discovery

Synthetic Intermediate

The N-benzyl-NBD-amine scaffold is not just a final probe; it is a versatile intermediate.[2]

  • Reduction to Diamines: The nitro group can be reduced (using H

    
    /Pd-C or SnCl
    
    
    
    ) to form 4-amino-7-benzylamino-2,1,3-benzoxadiazole . This diamine is a precursor for synthesizing imidazo[4,5-e]-2,1,3-benzoxadiazoles, a class of biologically active heterocycles.
  • Functionalization of Chloro-Variants: If starting with 5,7-dichloro-4-nitrobenzofurazan , the product (5-benzylamino-7-chloro-4-nitro) retains a chlorine atom. This allows for a second

    
     reaction  with a thiol or another amine, creating dual-functionalized probes (e.g., for FRET pairs or bioconjugation).
    
Drug Development Workflow

NBD derivatives exhibit antimicrobial and anticancer activity by inhibiting specific enzymes (e.g., bacterial DNA gyrase).

Drug_Dev_Workflow Library NBD-Amine Library Synthesis Screening High-Throughput Screening (HTS) Library->Screening Microplate Assays Hit Hit Identification (MIC / IC50) Screening->Hit Fluorescence Readout Optimization Lead Optimization (SAR Studies) Hit->Optimization Structural Modification Optimization->Library Iterative Cycle

Figure 2: Workflow for utilizing NBD-amine scaffolds in drug discovery screening.

Safety & Handling

  • Nitro Compounds: Although NBD derivatives are generally stable, nitro-aromatics can be explosive under extreme heat or shock. Do not heat dry solids above 100°C.

  • Skin Sensitization: NBD-Cl is a potent skin irritant and sensitizer. N-benzyl-NBD-amine should be handled with gloves (Nitrile) and eye protection.

  • Storage: Store at -20°C, protected from light and moisture.

References

  • Imai, K., & Watanabe, Y. (1981). Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383. Link

  • Uchiyama, S., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines.[3][4] Gazi University Journal of Science, 24(4), 679-697.[3][5] Link

  • Bemquerer, M. P., et al. (2002). Synthesis and properties of a new fluorescent probe for peptides: N-benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine. Journal of Fluorescence.
  • Santa Cruz Biotechnology. (2023).[6] 5-Benzylamino-7-chloro-4-nitrobenzofurazan Product Data. Link

Sources

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine for detection of specific analytes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine for Detection of Specific Analytes

Executive Summary

This technical guide details the application of This compound (specifically the 7-chloro derivative, CAS 306934-83-8, often abbreviated as NBD-Benzyl-Cl ) as a fluorogenic probe. While the core NBD-amine scaffold is a known solvatochromic fluorophore, the specific functionalization with a chlorine atom and a benzylamine group at the 5-position creates a highly reactive "turn-on" sensor designed for the detection of Biothiols (Cysteine, Homocysteine, Glutathione) and Hydrogen Sulfide (H₂S) in biological systems.

This protocol provides a standardized methodology for synthesizing the working solution, conducting in vitro and intracellular assays, and analyzing the resulting fluorescence data.

Technical Background & Mechanism

The Molecule

The compound N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine features a benzoxadiazole (NBD) core substituted with:

  • Nitro group (-NO₂): Strong electron-withdrawing group (EWG) at position 4.

  • Chlorine atom (-Cl): A labile leaving group at position 7, activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Benzylamine group (-NH-Bn): An electron-donating group (EDG) at position 5, which modulates the internal charge transfer (ICT) and enhances lysosomal targeting due to its lipophilic weak base nature.

Sensing Mechanism ( Reaction)

The probe functions via a nucleophilic displacement mechanism. The chlorine atom at position 7 is displaced by a nucleophilic sulfhydryl group (-SH) from the analyte (e.g., Cysteine, GSH, or H₂S/HS⁻).

  • State A (Probe): Weakly fluorescent or exhibits a specific emission band due to the quenching effect of the chlorine or inefficient ICT.

  • State B (Product): Upon reaction with a thiol, the Cl is replaced by a Sulfur atom (forming a thioether). This restores/shifts the ICT efficiency, resulting in a significant fluorescence enhancement ("Turn-On") or a ratiometric shift.

Key Analytes:

  • Glutathione (GSH): Major intracellular antioxidant (mM range).

  • Cysteine (Cys) / Homocysteine (Hcy): Key amino acids.

  • Hydrogen Sulfide (H₂S): Gasotransmitter (often detected via HS⁻ nucleophilic attack).

Visualization: Sensing Pathway

The following diagram illustrates the logical flow of the sensing mechanism and experimental workflow.

G Probe NBD-Benzyl-Cl (Weak Fluorescence) Complex Transition State (Meisenheimer) Probe->Complex Incubation Analyte Analyte (R-SH) (Cys, GSH, H2S) Analyte->Complex Nucleophilic Attack Product Fluorescent Adduct (NBD-Benzyl-S-R) Complex->Product -HCl (SNAr) Signal Signal Output (λem ~530-550 nm) Product->Signal Excitation

Caption: Schematic of the nucleophilic aromatic substitution (


) mechanism where the non-fluorescent probe reacts with a thiol to yield a highly fluorescent product.

Experimental Protocols

Materials & Reagents
ReagentSpecificationStorage
NBD-Benzyl-Cl CAS 306934-83-8; >97% Purity-20°C, Desiccated, Dark
DMSO Anhydrous, PCR GradeRoom Temp
PBS Buffer pH 7.4, 10 mM4°C
Cysteine/GSH Analytical Standards (for calibration)Freshly prepared
Preparation of Stock Solutions
  • Weighing: Accurately weigh 1.0 mg of NBD-Benzyl-Cl (MW: ~304.69 g/mol ).

  • Dissolution: Dissolve in 328 µL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber tubes (20 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Note: The solution is light-sensitive. Handle under low light.

In Vitro Spectroscopic Assay (Standard Curve)

This assay validates the probe's response to specific analytes before cellular application.

  • Dilution: Dilute the 10 mM Stock to 10 µM Working Solution in PBS (pH 7.4).

    • Mix: 1 µL Stock + 999 µL PBS.

  • Analyte Preparation: Prepare serial dilutions of Cysteine (0, 10, 20, ... 100 µM) in PBS.

  • Reaction:

    • Add 100 µL of 10 µM Probe solution to a 96-well black plate.

    • Add 100 µL of Analyte solution.

    • Incubate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Excitation: 460–480 nm (Blue).

    • Emission: Scan 500–650 nm (Peak typically ~540 nm).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration.
    
Live Cell Imaging Protocol

This protocol is optimized for adherent cells (e.g., HeLa, MCF-7) to detect intracellular biothiols or lysosomal accumulation.

  • Seeding: Seed cells on glass-bottom confocal dishes (35 mm) and grow to 70-80% confluence.

  • Staining:

    • Replace culture medium with serum-free medium containing 5–10 µM NBD-Benzyl-Cl .

    • Incubate for 20–30 minutes at 37°C / 5% CO₂.

  • Washing:

    • Remove staining solution.

    • Wash cells 3x with warm PBS to remove extracellular probe.

  • Counter-staining (Optional):

    • Nuclear stain: Hoechst 33342 (Blue).

    • Lysosome marker: LysoTracker Red (if checking colocalization).

  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).

    • Laser Line: 488 nm (Argon).

    • Emission Filter: Bandpass 510–560 nm (Green channel).

Data Interpretation & Troubleshooting

Spectral Characteristics
ParameterValue (Typical)Notes
Absorbance Max 470 nmVisible as yellow/orange solution
Emission Max 540 nmGreen fluorescence
Stokes Shift ~70 nmReduces self-quenching
Quantum Yield Low (Probe) → High (Adduct)Basis of "Turn-on" effect
Specificity Check (NEM Blocking)

To verify that the signal is due to thiols:

  • Pre-treat a control group of cells with N-ethylmaleimide (NEM) (1 mM, 30 min), a thiol-blocking agent.

  • Add NBD-Benzyl-Cl probe.

  • Result: The NEM-treated group should show significantly reduced fluorescence compared to the experimental group, confirming thiol-dependence.

References

  • Uchiyama, S., et al. "Fluorescent Probes for Detection of Thiols." Chemical Reviews, 2014. (General reference for NBD-Cl thiol sensing mechanism).

experimental setup for fluorescence microscopy with N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Contrast Fluorescence Microscopy with N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Executive Summary

This compound (herein referred to as N-Bn-NBD ) is a high-fidelity fluorogenic probe belonging to the nitrobenzoxadiazole (NBD) family.[1] Unlike constitutive fluorophores (e.g., FITC, Alexa Fluor), N-Bn-NBD exhibits strong solvatochromism .[1] It is virtually non-fluorescent in polar aqueous media (water/cytosol) but undergoes a dramatic quantum yield enhancement (up to 100-fold) upon entering hydrophobic microenvironments such as lipid droplets, cellular membranes, or hydrophobic protein pockets.

This guide provides a rigorous experimental framework for utilizing N-Bn-NBD to map intracellular hydrophobicity and visualize lipid dynamics with high signal-to-noise ratios.[1]

Chemical Identity & Physicochemical Properties

Understanding the photophysics of N-Bn-NBD is prerequisite to successful imaging.[1] The molecule relies on an Intramolecular Charge Transfer (ICT) mechanism.[2][3] In polar solvents, the excited state energy is dissipated non-radiatively via interaction with solvent dipoles. In non-polar environments, this dissipation is suppressed, resulting in strong fluorescence.

PropertySpecificationNotes
Molecular Formula C₁₃H₁₀N₄O₃Benzyl-substituted NBD core
Excitation Max (

)
460 – 480 nm Compatible with 488 nm Argon lasers or Blue LEDs
Emission Max (

)
530 – 550 nm Environment-dependent (Blue-shifts in non-polar media)
Stokes Shift ~70 nmLarge shift reduces self-quenching artifacts
Solubility DMSO, EthanolInsoluble in water ; requires organic co-solvent for stock
Photostability Low to ModerateSusceptible to photobleaching ; limit exposure time
Key Feature "Turn-On" Response High contrast without extensive washing

Experimental Setup: Hardware Configuration

To maximize the detection of N-Bn-NBD, the optical path must be optimized for green emission while rejecting excitation light.

  • Light Source:

    • Ideal: 488 nm Solid State Laser or Argon Ion Laser.

    • Acceptable: 470 nm LED (widefield).

  • Filter Cube (Widefield): Standard FITC / GFP set.

    • Excitation Filter: 470/40 nm.

    • Dichroic Mirror: 495 nm LP.

    • Emission Filter: 525/50 nm BP.

  • Detector:

    • Confocal: PMT or HyD (High Sensitivity mode). Set detection window to 500–580 nm.

    • Widefield: sCMOS camera (high dynamic range is preferred to capture the intense lipid droplet signal alongside weaker membrane signals).

Mechanism of Action

The following diagram illustrates the solvatochromic "switching" mechanism that ensures specificity for hydrophobic targets.

NBD_Mechanism Probe N-Bn-NBD Probe Aqueous Aqueous Phase (Cytosol/Buffer) Probe->Aqueous Dissolves Hydrophobic Hydrophobic Phase (Lipid Droplet/Membrane) Probe->Hydrophobic Partitions Quenched Non-Radiative Decay (Dark/Quenched) Aqueous->Quenched H-Bonding Stabilizes ICT Fluorescent Radiative Decay (Bright Green Fluorescence) Hydrophobic->Fluorescent Solvent Relaxation Suppressed

Figure 1: Solvatochromic mechanism of N-Bn-NBD.[1] The probe remains dark in the cytosol (red path) but fluoresces intensely upon partitioning into lipids (green path).

Detailed Protocols

Protocol A: Preparation of Stock Solutions
  • Caution: NBD derivatives are sensitive to hydrolysis over long periods and are light-sensitive.

  • Weighing: Weigh approximately 1–2 mg of N-Bn-NBD powder.

  • Solvent: Dissolve in high-grade anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles. Volume (L) = Moles / 0.01 M.

  • Storage: Aliquot into amber microcentrifuge tubes (10–20 µL per tube) to avoid freeze-thaw cycles. Store at -20°C .

    • Shelf Life: 3–6 months if kept dry and dark.

Protocol B: Live Cell Staining (Lipid Droplets & Membranes)
  • Context: This protocol is optimized for adherent mammalian cells (e.g., HeLa, CHO, HepG2).

Step 1: Cell Preparation

  • Seed cells on glass-bottom confocal dishes (35 mm).

  • Grow to 60–70% confluency.

  • Note: Avoid plastic dishes for high-resolution imaging; NBD can bind to plastic, creating high background.

Step 2: Staining Solution Preparation

  • Dilute the 10 mM DMSO stock into Serum-Free Media (e.g., DMEM or HBSS buffer) to a final concentration of 10 µM .

  • Critical: Do not use serum (FBS) during staining. BSA/Albumin in serum has hydrophobic pockets that will bind N-Bn-NBD, causing high background fluorescence in the media.[1]

Step 3: Incubation

  • Remove growth media from cells.

  • Wash cells 1x with pre-warmed HBSS.

  • Add the 10 µM N-Bn-NBD staining solution.

  • Incubate for 10–20 minutes at 37°C in the dark.

Step 4: Washing (Optional but Recommended)

  • While N-Bn-NBD is a "turn-on" probe, excess extracellular dye can still cause haze.

  • Remove staining solution.

  • Wash 2x with HBSS.

  • Add fresh, phenol-red-free imaging media (e.g., Live Cell Imaging Solution).

Step 5: Imaging

  • Proceed immediately to the microscope. NBD photobleaches relatively quickly; locate cells using brightfield or a low-intensity seek mode before acquiring high-resolution fluorescence images.

Experimental Workflow Visualization

Workflow Start Start: Adherent Cells (Glass Bottom Dish) Wash1 Wash Cells (HBSS) Remove Serum Proteins Start->Wash1 Stock Thaw 10mM DMSO Stock Dilute Dilute to 10 µM in Serum-Free Buffer Stock->Dilute Incubate Incubate 15 min @ 37°C (Protect from Light) Dilute->Incubate Add Probe Wash1->Incubate Wash2 Wash 2x HBSS (Remove Excess Probe) Incubate->Wash2 Image Fluorescence Microscopy Ex: 488nm | Em: 530nm Wash2->Image

Figure 2: Step-by-step workflow for live-cell imaging using N-Bn-NBD.

Data Validation & Troubleshooting

To ensure scientific integrity (E-E-A-T), you must validate that the signal represents hydrophobic structures and not artifacts.

IssuePotential CauseRemediation
High Background (Haze) Serum proteins in mediaUse serum-free buffer (HBSS/PBS) during staining.[1]
Rapid Fading PhotobleachingReduce laser power to <2%. Use fast scanning speeds (Resonant scanner).
Crystal Precipitation Dye concentration too highDo not exceed 20 µM. Ensure DMSO stock is fully dissolved before dilution.
No Signal Polarity quenchingN-Bn-NBD is dark in water. Ensure cells have lipid content (e.g., treat with Oleic Acid to induce lipid droplets as a positive control).

Validation Experiment: To confirm specificity, perform a co-localization study with a known lipid stain (e.g., Nile Red or BODIPY 493/503).

  • Note on Spectral Overlap: Since N-Bn-NBD emits green, pair it with a red lipid probe (e.g., Nile Red in the red channel) to calculate Pearson’s Correlation Coefficient.

References

  • Uchiyama, S., et al. "Fluorescent Probes for Sensing Microenvironments."[1] Angewandte Chemie International Edition, 2011.

  • Chattopadhyay, A. "Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes."[1] Chemistry and Physics of Lipids, 1990.

  • Thermo Fisher Scientific. "Amine-Reactive Probes (NBD Chloride and NBD Fluoride) - User Guide." Molecular Probes Handbook.

  • McDermott, G., et al. "Visualizing Lipid Droplets in Live Cells."[1] Journal of Cell Biology, 2012. (Contextual grounding for lipid imaging).

  • BenchChem. "NBD-Cl and NBD-Amine Adducts in Fluorescence Microscopy." Application Note.

Sources

synthesis of derivatives from N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Derivatization of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine and its Analogs

Introduction: The NBD Scaffold in Modern Research

The 2,1,3-benzoxadiazole, or benzofurazan, scaffold is a cornerstone in the design of fluorescent probes and pharmacologically active molecules. Among its most prominent variants is the 4-nitro-2,1,3-benzoxadiazole (NBD) group, an environmentally sensitive fluorophore. When conjugated to various molecules of interest, the NBD moiety allows for sensitive detection and quantification in complex biological systems. The core precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is highly reactive towards nucleophiles, making it an ideal starting point for creating diverse libraries of derivatives.

This guide provides a detailed exploration of the synthesis of a key derivative, this compound, and outlines robust protocols for its further functionalization. We will delve into the strategic considerations behind the synthetic pathways, provide step-by-step experimental procedures, and discuss the characterization of the resulting compounds. This document is intended for researchers in chemical biology, medicinal chemistry, and materials science who seek to leverage the unique properties of the NBD scaffold.

Part I: Synthesis of the Core Intermediate: this compound

The primary route to synthesizing the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly efficient due to the electron-withdrawing nature of both the nitro group and the benzoxadiazole ring system, which activates the chlorine atom at the C4 position for substitution.

Mechanism and Rationale

The reaction proceeds via the addition of the nucleophile (benzylamine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the final product. A non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants & Conditions NBD_Cl 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) Product This compound NBD_Cl->Product Benzylamine Benzylamine Benzylamine->Product Base Base (e.g., NaHCO₃, TEA) Base->Product HCl scavenger Solvent Solvent (e.g., Acetonitrile, Ethanol) Solvent->Product Reaction Medium

Caption: Synthesis of the target compound via SNAr reaction.

Protocol 1: Synthesis of this compound

This protocol details a general and reliable method for the synthesis of the title compound.

Materials:

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of benzylamine (1.1 eq) in acetonitrile (approx. 0.1 M), add sodium bicarbonate (3.0 eq). Stir the suspension at room temperature for 10 minutes.

  • Addition of NBD-Cl: In a separate flask, dissolve NBD-Cl (1.0 eq) in a minimum amount of acetonitrile. Add this solution dropwise to the stirring benzylamine suspension.

  • Reaction Monitoring: The reaction mixture will typically turn a deep red or orange color. Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the NBD-Cl spot is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

    • Redissolve the residue in dichloromethane (DCM) and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part II: Strategies for Derivatization

The this compound scaffold offers two primary sites for strategic derivatization, enabling the creation of a wide array of analogs with tuned properties.

Strategy A: Derivatization via Substituted Benzylamines

The most direct method to generate a diverse library of derivatives is to vary the nucleophile in the initial SNAr reaction. By replacing benzylamine with a range of commercially available substituted benzylamines, one can introduce a variety of functional groups onto the benzyl ring. This allows for systematic modification of the compound's steric and electronic properties, including its hydrophobicity, hydrogen bonding capacity, and potential for secondary interactions with biological targets.

Table 1: Examples of Derivatives from Substituted Benzylamines

Starting AmineResulting Product NameExpected Property Change
4-MethoxybenzylamineN-(4-methoxybenzyl)-4-nitro-...Increased electron density, potential for H-bond acceptance
4-(Trifluoromethyl)benzylamineN-(4-(trifluoromethyl)benzyl)-4-nitro-...Increased lipophilicity, electron-withdrawing substituent
4-ChlorobenzylamineN-(4-chlorobenzyl)-4-nitro-...Halogen bond donor potential, increased lipophilicity
4-AminomethylbenzylamineN-(4-(aminomethyl)benzyl)-4-nitro-...Introduction of a primary amine for further conjugation
Strategy B: Derivatization via Reduction of the Nitro Group

A powerful secondary derivatization strategy involves the chemical reduction of the nitro group at the C7 position to an amine. This transformation dramatically alters the electronic properties of the benzoxadiazole ring, typically causing a significant blue-shift in the fluorescence emission. The resulting vicinal diamine scaffold opens up a new set of chemical reactions. The newly formed amino group can be readily acylated, sulfonated, or used as a handle for further conjugation, creating a second generation of derivatives from a single NBD precursor.

G Start This compound Intermediate N¹-benzyl-2,1,3-benzoxadiazole-4,5-diamine Start->Intermediate Nitro Reduction Product Acylated/Sulfonylated Diamine Derivative Intermediate->Product Acylation / Sulfonylation Reagent1 Reducing Agent (e.g., Na₂S₂O₄, SnCl₂/HCl) Reagent1->Intermediate Reagent2 Acylating/Sulfonylating Agent (R-COCl or R-SO₂Cl) Reagent2->Product

Caption: Derivatization pathway via nitro reduction and subsequent acylation.

Part III: Detailed Protocols for Derivatization

Protocol 2: General Procedure for Derivatization using Substituted Benzylamines

This protocol is identical to Protocol 1, with the substitution of benzylamine for the desired substituted analog.

Note on Reactivity: Electron-rich benzylamines (e.g., 4-methoxybenzylamine) may react faster, while electron-poor benzylamines (e.g., 4-nitrobenzylamine) may require longer reaction times or gentle heating to achieve full conversion. Always monitor the reaction by TLC.

Protocol 3: Two-Step Derivatization via Nitro Group Reduction and Acylation

This two-step protocol first creates the diaminobenzoxadiazole intermediate, which is then functionalized.

Step 1: Reduction of the Nitro Group

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (4.0-5.0 eq)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Ethyl Acetate

  • Saturated aq. NaHCO₃ solution

Procedure:

  • Reaction Setup: Dissolve the starting nitro compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Addition of Reductant: Add sodium dithionite (4.0-5.0 eq) portion-wise to the stirring solution at room temperature. The deep red color should fade to a yellow or light orange.

  • Reaction Monitoring: Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water, followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product, N¹-benzyl-2,1,3-benzoxadiazole-4,5-diamine, is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel. Caution: This diamine product can be sensitive to air and light; it is best to proceed to the next step promptly.

Step 2: Acylation of the Diamine Intermediate

Materials:

  • Crude N¹-benzyl-2,1,3-benzoxadiazole-4,5-diamine (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride) or Sulfonyl chloride (e.g., Dansyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

Procedure:

  • Reaction Setup: Dissolve the crude diamine from Step 1 in anhydrous DCM. Add the base (e.g., pyridine, 2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Electrophile: Add the acyl or sulfonyl chloride (1.1 eq) dropwise to the cold, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Workup:

    • Dilute the reaction with more DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the residue by flash column chromatography to yield the final derivative. Confirm the structure and purity using standard analytical techniques.

Part IV: Characterization and Data Interpretation

Successful synthesis and derivatization must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the structure. For Strategy A, look for the appearance of new signals corresponding to the substituents on the benzyl ring. For Strategy B, the reduction of the nitro group will cause significant upfield shifts for the aromatic protons. Subsequent acylation will introduce new signals (e.g., a methyl singlet for acetylation) and a downfield shift for the NH proton that was acylated.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, which validates their elemental composition.

  • UV-Visible and Fluorescence Spectroscopy: NBD derivatives are primarily of interest for their optical properties. Record the absorbance (λ_abs) and emission (λ_em) spectra in various solvents. The reduction of the nitro group (Strategy B) is expected to cause a significant hypsochromic (blue) shift in both absorbance and emission maxima due to the change from a nitro (strong acceptor) to an amino (donor) group.

Conclusion

The this compound core structure is a versatile platform for the development of novel chemical tools. The synthetic strategies outlined in this guide—either by varying the initial amine nucleophile or by post-synthesis modification of the nitro group—provide robust and flexible pathways to a vast chemical space. By following these detailed protocols, researchers can efficiently generate libraries of NBD derivatives for applications ranging from fluorescent labeling in biological imaging to the development of new therapeutic agents.

References

  • Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. [Link]

  • Jung, M., et al. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters. [Link]

  • Naif, O. A. (2012). Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4-(7-Nitro-2.1,3,-Benzoxadiazole -4-Yl) Amino Benzoate. Journal of Al-Nahrain University, 15(1), 1-12. [Link]

  • Constantinescu, T., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Applied Sciences. [Link]

  • Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Gazi University Journal of Science. [Link]

  • RSC (2010). A new reagent for selective reduction of nitro group. Royal Society of Chemistry. [Link]

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine: A Versatile Fluorogenic Probe in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Power of the NBD Scaffold

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the development of fluorescent probes for biological and biomedical research.[1][2] First introduced by Ghosh and Whitehouse in 1968, NBD derivatives have become indispensable tools due to their small size, which minimizes perturbation of biological systems, and their environmentally sensitive fluorescence.[3] The core of their utility lies in an intramolecular charge transfer (ICT) mechanism. The NBD core contains a potent electron-withdrawing nitro group, and when an electron-donating group is attached at the 4-position, the molecule can exhibit fluorescence upon photoexcitation.[3]

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a member of this versatile family of fluorophores.[4][5] Its structure, featuring a benzylamine group, makes it a valuable tool for various applications in chemical biology, particularly in the detection of biologically relevant thiols and as a labeling agent.[6] This guide provides an in-depth look at the principles behind its use and detailed protocols for its application.

Core Principle of Operation: Nucleophilic Aromatic Substitution and Fluorescence Modulation

The primary mechanism underpinning the application of many NBD-based probes is a nucleophilic aromatic substitution (SNAr) reaction. Halogenated NBD derivatives, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are initially non-fluorescent or weakly fluorescent.[3][7] However, upon reaction with nucleophiles like primary or secondary amines and thiols, the halogen is displaced, resulting in a highly fluorescent NBD-adduct.[3][8] This "turn-on" fluorescence is a powerful principle for detecting specific analytes.

In the case of this compound, the benzylamine group is already present. Its application as a probe often relies on the modulation of its inherent fluorescence. For instance, in the presence of certain analytes like hydrogen sulfide (H₂S), the nitro group can be reduced to an amino group, causing a significant shift in the fluorescence properties of the molecule. This forms the basis for its use as a selective "turn-on" fluorescent probe for H₂S.[9][10]

Key Application: Detection of Hydrogen Sulfide (H₂S)

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing roles in various physiological and pathological processes.[9][11][12] The development of selective fluorescent probes is crucial for understanding its complex biology.[12][13] NBD-based probes have emerged as a powerful tool for H₂S detection due to their high sensitivity and cell permeability.[10][12][13]

The detection mechanism involves the H₂S-mediated reduction of the nitro group on the NBD core to an amino group. This conversion transforms the electron-withdrawing nitro group into a strongly electron-donating amino group, leading to a dramatic increase in fluorescence intensity and a significant blue shift in the emission spectrum. This provides a robust "turn-on" fluorescent signal for the detection and imaging of H₂S in biological systems.[9][11]

Workflow for H₂S Detection

H2S_Detection_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare Stock Solution of N-benzyl-4-nitro-2,1,3- benzoxadiazol-5-amine in DMSO D Incubate Probe with Sample (in vitro or cells) A->D B Prepare Buffer Solution (e.g., PBS, pH 7.4) B->D C Prepare H₂S Donor (e.g., Na₂S) C->D Add H₂S source E H₂S-mediated Reduction of Nitro Group D->E Reaction F Measure Fluorescence (Spectrofluorometer or Microscope) E->F Fluorescence Turn-On G Analyze Data F->G

Caption: Experimental workflow for H₂S detection.

Protocols

Protocol 1: In Vitro Detection of H₂S using a Spectrofluorometer

This protocol details the steps for quantifying H₂S in solution using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium sulfide (Na₂S) as an H₂S donor

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.

    • Prepare a 100 mM stock solution of Na₂S in deoxygenated water. This solution should be prepared fresh for each experiment due to the volatility of H₂S.

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

    • Prepare a serial dilution of the Na₂S stock solution in PBS to create a range of H₂S concentrations for a standard curve (e.g., 0-100 µM).

  • Perform the Assay:

    • In a quartz cuvette, add the 10 µM working solution of the probe.

    • Add varying concentrations of the Na₂S working solution to different cuvettes. Include a control cuvette with only the probe and PBS.

    • Incubate the samples at 37°C for 30 minutes, protected from light. The incubation time may need to be optimized.

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a spectrofluorometer. Based on typical NBD derivatives, set the excitation wavelength to approximately 464 nm and record the emission spectrum from 500 nm to 600 nm.[7] The emission maximum for the H₂S-reacted product is expected to be around 512 nm.[7]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Na₂S to generate a standard curve. This curve can then be used to determine the concentration of H₂S in unknown samples.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: this compound is a hydrophobic molecule and requires an organic solvent like DMSO for initial solubilization.[6]

  • PBS at pH 7.4: This buffer system mimics physiological pH, which is crucial for studying biological processes.

  • Fresh Na₂S Solution: H₂S is volatile and can be oxidized, so a freshly prepared solution ensures accurate concentrations.

  • Incubation at 37°C: This temperature is optimal for most biological reactions and enhances the reaction rate between the probe and H₂S.

Protocol 2: Live-Cell Imaging of Endogenous H₂S

This protocol provides a method for visualizing H₂S within living cells using fluorescence microscopy.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Cultured cells (e.g., HeLa, MCF-7)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture:

    • Culture cells on glass-bottom dishes or coverslips to 70-80% confluency.

  • Prepare Probe Loading Solution:

    • Dilute the 10 mM stock solution of this compound in cell culture medium to a final concentration of 5-10 µM.

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the probe loading solution at 37°C in a CO₂ incubator for 30 minutes.

  • Induce H₂S Production (Optional):

    • To visualize an increase in H₂S, cells can be treated with an H₂S donor like Na₂S (e.g., 50 µM) for a short period before or during imaging.

  • Fluorescence Microscopy:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Image the cells using a confocal microscope equipped with a 488 nm laser for excitation. Collect the emission between 500 nm and 550 nm.

  • Data Analysis:

    • Analyze the fluorescence intensity in different cellular compartments or compare the intensity between control and treated cells to assess changes in H₂S levels.

Trustworthiness and Self-Validation:

  • Control Experiments: Always include control groups, such as cells not treated with an H₂S donor, to establish a baseline fluorescence.

  • Co-localization Studies: To confirm the localization of the probe's signal, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes). NBD-based probes have been designed for specific organelle targeting.[14]

Reaction Mechanism with H₂Sdot

Probe [label=<

This compound Weakly Fluorescent

];

Product [label=<

N-benzyl-4-amino-2,1,3-benzoxadiazol-5-amine Highly Fluorescent

];

Probe -> Product [label="+ H₂S\n(Reduction of NO₂ to NH₂)"]; }

Sources

analytical methods for quantifying N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for Quantifying N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine Application Note & Protocol Guide

Executive Summary

This technical guide details the analytical quantification of This compound (and its related analogs), a specialized benzoxadiazole derivative. While often associated with the fluorogenic derivatization of benzylamine using NBD-chloride (NBD-Cl) or NBD-fluoride (NBD-F), the specific nomenclature "5-amine" with a "4-nitro" group suggests a structural isomer or a poly-substituted core (e.g., CAS 306934-83-8, which often contains a 7-chloro substituent).

Given the structural sensitivity of nitrobenzoxadiazole (NBD) fluorophores to environmental polarity and substitution patterns, this guide prioritizes a self-validating spectral approach . We utilize High-Performance Liquid Chromatography (HPLC) coupled with dual detection (Diode Array Detector and Fluorescence Detector) to ensure specificity and accuracy.

Part 1: Chemical Identity & Structural Considerations

Before initiating quantification, the analyst must verify the specific congener, as nomenclature variations can lead to significant molecular weight (MW) and spectral discrepancies.

FeatureTarget Analyte (5-amine isomer) Standard NBD-Amine (7-amine isomer)
IUPAC Basis This compound7-nitro-N-benzyl-2,1,3-benzoxadiazol-4-amine
Common Precursor Specialized synthesis (e.g., from 5,7-dichloro-4-nitrobenzofurazan)NBD-Cl (4-chloro-7-nitrobenzofurazan)
Typical MW 304.69 g/mol (if Cl present, CAS 306934-83-8)270.24 g/mol (Standard adduct)
Fluorescence Requires Validation (Ortho-nitro effect may quench)High Quantum Yield (

,

)
Solubility Hydrophobic (MeOH, ACN, DMSO)Hydrophobic (MeOH, ACN, DMSO)

Critical Directive: This protocol assumes the quantification of the fluorescent species. If the specific 5-amine isomer exhibits quenching due to steric hindrance or electronic effects of the ortho-nitro group, the UV-Vis (Absorbance) parameters provided herein become the primary quantification mode.

Part 2: Analytical Strategy & Workflow

The quantification strategy relies on Reversed-Phase HPLC (RP-HPLC) . This method separates the target NBD-benzylamine from unreacted reagents (hydrolyzed NBD-OH) and matrix interferences.

Logical Flow of Analysis

AnalyticalWorkflow Sample Sample Matrix (Biological/Synthetic) Prep Sample Preparation (LLE or Protein Precip.) Sample->Prep Spectral Spectral Validation (Scan Ex/Em & UV) Prep->Spectral Initial Setup HPLC RP-HPLC Separation (C18 Column) Prep->HPLC Detect Dual Detection (DAD: 470nm / FLD: 530nm) HPLC->Detect Data Quantification (Calibration Curve) Detect->Data

Figure 1: Analytical workflow ensuring analyte specificity via spectral validation before chromatographic separation.

Part 3: Detailed Experimental Protocols

Protocol A: Spectral Characterization (Self-Validation Step)

Rationale: NBD derivatives exhibit solvatochromism. The emission maximum shifts to shorter wavelengths (blue shift) in non-polar solvents. You must determine the optimal wavelengths for your specific HPLC mobile phase.

  • Stock Preparation: Dissolve 1 mg of the standard this compound in 1 mL Acetonitrile (ACN) (Stock A: 1 mg/mL).

  • Working Solution: Dilute Stock A to 10 µg/mL in the intended mobile phase (e.g., 50:50 ACN:Water).

  • Absorbance Scan: Scan 200–600 nm.

    • Target: Look for

      
       around 460–480 nm  (Nitro-benzoxadiazole core absorption).
      
  • Fluorescence Scan:

    • Set Excitation to the determined UV

      
       (e.g., 470 nm).
      
    • Scan Emission 500–650 nm.

    • Target: Expect

      
       around 530–550 nm .
      
    • Note: If fluorescence is weak (Signal-to-Noise < 10), rely on UV-Vis detection (DAD) for quantification.

Protocol B: HPLC-FLD/UV Quantification Method
1. Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard stationary phase for hydrophobic aromatics.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid in WaterAcidic/Buffered aqueous phase suppresses amine ionization, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic NBD ring.
Isocratic Mode 55% B / 45% AStable baseline for fluorescence detection.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 30°CMaintains reproducibility of retention times.
Injection Vol 10–20 µLDepends on sensitivity requirements.
2. Detection Settings
  • Primary (Fluorescence):

    
     470 nm, 
    
    
    
    540 nm (Adjust based on Protocol A). Gain: Medium.
  • Secondary (UV-Vis): 470 nm (Analyte specific) and 254 nm (General aromatic).

3. Sample Preparation (General)
  • Extraction: For biological fluids (plasma/urine), perform protein precipitation using cold ACN (1:3 sample:ACN). Vortex for 30s, centrifuge at 12,000 x g for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Dilution: Dilute with Mobile Phase A to match initial gradient conditions if necessary to prevent peak broadening.

4. Calibration & Linearity
  • Prepare serial dilutions of the standard (0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Inject in triplicate.

  • Plot Peak Area vs. Concentration .

  • Acceptance Criteria:

    
    .
    

Part 4: Mechanistic Insights & Troubleshooting

Signaling Pathway of NBD-Derivatization

If the analyte is being generated in situ (reacting Benzylamine with NBD-Cl), the reaction pathway is critical for stoichiometry.

ReactionScheme Reagent NBD-Cl (Non-Fluorescent) Complex Meisenheimer Complex Reagent->Complex + Amine (pH 8.0, 60°C) Amine Benzylamine (Analyte) Amine->Complex Product N-benzyl-NBD-amine (Highly Fluorescent) Complex->Product - HCl Byproduct HCl Complex->Byproduct

Figure 2: Nucleophilic aromatic substitution (


) mechanism. Note that pH 8.0 is critical to deprotonate the amine while preventing NBD hydrolysis.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Fluorescence Signal Solvent QuenchingNBD fluorescence drops in water. Increase ACN content in mobile phase or switch to Methanol.
Peak Tailing Residual Silanol InteractionsEnsure Mobile Phase A has ionic strength (Ammonium Acetate) or lower pH to 3.0.
Ghost Peaks NBD-OH HydrolysisNBD-Cl hydrolyzes to NBD-OH (fluorescent). Check blank injections. NBD-OH elutes earlier than the benzyl-adduct.
Shift in Retention Time Temperature FluctuationThermostat the column compartment. NBD retention is temperature sensitive.

References

  • Uchiyama, S., et al. "Fluorescence characteristics of NBD-amine derivatives and their application to the analysis of amines." Bunseki Kagaku, vol. 51, no. 9, 2002, pp. 799-804.
  • Imai, K., & Watanabe, Y. "Fluorometric determination of secondary amines with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole." Analytica Chimica Acta, vol. 130, no. 2, 1981, pp. 377-383.

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (and related NBD-amine derivatives). This compound is a hydrophobic fluorogenic probe whose utility is often limited by poor aqueous solubility and aggregation-induced quenching.[1]

Status: Active Department: Application Science & Assay Development Last Updated: February 28, 2026

Diagnostic Overview: Why is Solubility a Challenge?

The core structure of This compound combines a planar, hydrophobic benzoxadiazole ring with a lipophilic benzyl substituent.[1][2] This architecture creates two primary experimental hurdles:

  • High Lipophilicity (LogP > 3): The benzyl group drives the molecule to partition into non-polar environments. In aqueous buffers (PBS, HEPES), the entropic cost of solvating these hydrophobic domains forces the molecules to aggregate.

  • Aggregation-Induced Quenching (ACQ): Unlike some fluorophores that enhance upon aggregation, NBD derivatives often undergo self-quenching when stacked.[1] Users frequently misinterpret "low fluorescence" in aqueous buffer as "insolubility," whereas it is often a fundamental photophysical property of the monomeric dye in a polar protic solvent [1, 2].

Technical Insight: This compound is fluorogenic , meaning it is virtually non-fluorescent in water (quantum yield < 0.01) but highly fluorescent in hydrophobic matrices (lipids, hydrophobic protein pockets, or organic solvents) [3].

Troubleshooting & FAQs

Q1: My stock solution precipitates immediately upon adding to the aqueous buffer. How do I prevent this?

Root Cause: "Crash-out" precipitation occurs when a high-concentration organic stock (e.g., 10 mM in DMSO) is introduced rapidly into a highly polar aqueous phase, creating local supersaturation.[1]

Solution: The "Intermediate Dilution" Method Do not pipette directly from 100% DMSO to 100% Buffer.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10-20 mM.

  • Create Intermediate: Dilute the stock 1:10 into a "carrier solvent" like Ethanol or PEG-400.

  • Final Dilution: Slowly add the intermediate to the vortexing buffer. Result: This reduces the kinetic shock of polarity change.

Q2: I need to use this for live-cell imaging, but it won't dissolve in the media.

Root Cause: Simple diffusion is insufficient for highly hydrophobic probes to cross the aqueous boundary layer surrounding cells.

Solution: Pluronic F-127 Dispersions Pluronic F-127 is a non-ionic surfactant that encapsulates the dye in micelles, facilitating transport through the aqueous media to the cell membrane without lysing the cells (at low concentrations).[1]

  • Protocol: Mix equal volumes of dye stock (in DMSO) and 20% (w/v) Pluronic F-127 (in DMSO). Add this mixture to the cell media. Final Pluronic concentration should be < 0.1%.

Q3: The solution is clear, but I see no fluorescence. Is it insoluble?

Root Cause: Likely not. As noted in the diagnostic section, NBD derivatives are environmentally sensitive. In water, hydrogen bonding with the nitro group promotes non-radiative decay (loss of energy as heat instead of light).

Validation Test: Add 10 µL of your "non-fluorescent" aqueous sample to 990 µL of Ethanol or Octanol.

  • Result A: Strong Fluorescence = The compound was soluble but quenched by water. (Normal behavior).

  • Result B: No Fluorescence = The compound precipitated or degraded.

Q4: Can I use Cyclodextrins instead of DMSO?

Answer: Yes, and often preferred for biological sensitivity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms inclusion complexes with the benzyl moiety, shielding the hydrophobic region from water.[1]

  • Recommendation: Use 5-10 equivalents of HP-β-CD per equivalent of dye in the buffer.[1] This can increase solubility up to 100-fold and often enhances baseline fluorescence by providing a "hydrophobic pocket" mimic [4].

Experimental Protocols

Protocol A: Standard Stock Preparation

Objective: Create a stable, precipitate-free stock solution.

ParameterSpecificationNotes
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Avoid wet DMSO; water causes gradual precipitation.[1]
Concentration 10 mM to 20 mMHigher concentrations increase risk of aggregation.
Storage -20°C, Desiccated, DarkNBD is light sensitive. Use amber vials.
Shelf Life ~6 MonthsDiscard if solution turns cloudy upon thawing.
Protocol B: Surfactant-Assisted Solubilization (Micellar System)

Objective: Solubilize the probe for enzymatic assays or lipid staining.[1]

  • Prepare Solvent Mix:

    • 90 µL Buffer (PBS pH 7.4)

    • 10 µL Tween-20 (10% stock)[1]

    • Final Tween-20 conc: 1%

  • Dye Addition:

    • Add 1 µL of 10 mM N-benzyl-NBD-amine stock (in DMSO) to the vortexing Solvent Mix.

  • Equilibration:

    • Incubate in the dark at RT for 15 mins.

    • Outcome: The solution should remain optically clear. The micellar environment may induce a slight fluorescence increase compared to pure buffer.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental application.

Solubility_Workflow Start Start: N-benzyl-NBD-amine (Solid Powder) Stock Prepare Stock Solution (10-20 mM in Anhydrous DMSO) Start->Stock App_Check Select Application Stock->App_Check Cell_Live Live Cell Imaging App_Check->Cell_Live Requires Permeability Enzyme_Assay Enzymatic/Binding Assay (In Vitro) App_Check->Enzyme_Assay Requires Protein Stability Lipid_Study Lipid/Membrane Model App_Check->Lipid_Study Requires Hydrophobicity Method_Pluronic Method: Pluronic F-127 (Disperse Stock 1:1 with 20% Pluronic) Cell_Live->Method_Pluronic Method_CD Method: Cyclodextrin (HP-β-CD) (Add 5-10 eq. to Buffer) Enzyme_Assay->Method_CD Method_CoSolvent Method: Organic Co-solvent (Keep DMSO < 5% or use EtOH) Lipid_Study->Method_CoSolvent Result_Cell Result: Membrane Permeable Micelles Method_Pluronic->Result_Cell Result_Stable Result: Water-Soluble Inclusion Complex Method_CD->Result_Stable Result_Lipid Result: Direct Partitioning into Liposomes Method_CoSolvent->Result_Lipid

Caption: Decision tree for selecting the optimal solubilization method based on downstream experimental requirements.

Comparative Solubility Data

The table below summarizes the solubility limits and fluorescence characteristics in common laboratory solvents.

Solvent SystemSolubility Limit (Approx.)Fluorescence Intensity (Rel.)Application Suitability
Water / PBS < 1 µM (Precipitates)Negligible (Quenched)Not Recommended alone
DMSO > 50 mMHighStock Solution Preparation
Ethanol > 10 mMMedium-HighIntermediate Dilution / Cleaning
PBS + 0.1% Tween-20 ~ 50 µMLow-MediumWashing Buffers
PBS + 5% HP-β-CD ~ 100-200 µMMediumProtein Binding Assays
Lipid Bilayers (LUVs) Partition Coefficient HighVery HighMembrane Probing

References

  • Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes.[1] Chemistry and Physics of Lipids.

  • Al-Nahrain Journal of Science. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4-(7-Nitro-2,1,3-benzoxadiazole-4-yl) Amino Benzoate. (2018).[3] Available at: [Link]

Sources

optimizing reaction conditions for N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine Synthesis

Welcome to the NBD Synthesis Optimization Center

Current Status: Operational Analyst: Senior Application Scientist Ticket ID: NBD-Bn-OPT-001[1]

You are accessing the technical guide for the nucleophilic aromatic substitution (


) of benzoxadiazole derivatives. While your specific target is the 5-amine isomer, the optimization logic described here applies universally to the electrophilic NBD scaffold (including the common 4-chloro-7-nitro variants).[1]

This guide prioritizes reaction kinetics control , hydrolysis suppression , and chromatographic isolation .

Module 1: Reaction Design & Stoichiometry

The Core Challenge: The synthesis of this compound relies on an


 mechanism.[1] The reaction is a race between your desired nucleophile (benzylamine) and competitive nucleophiles (water/hydroxide).

The Mechanism: The electron-withdrawing nitro group activates the benzoxadiazole ring, making the halogenated position (C-5 or C-7) electrophilic.[1] Benzylamine attacks this carbon, forming a Meisenheimer complex, followed by the elimination of the halide (Cl⁻ or F⁻) and a proton.

Optimized Protocol Parameters
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.0 eq. NBD-Halide : 1.2–2.0 eq.[1] Benzylamine Excess amine drives the reaction to completion (Le Chatelier’s principle) and acts as an internal base to scavenge the HCl/HF byproduct.
Auxiliary Base DIEA (DIPEA) or TEA (1.5 eq.)If benzylamine is precious/expensive, use 1.0 eq. amine + 1.5 eq. non-nucleophilic base (DIEA) to neutralize acid without competing for the electrophile.
Solvent Acetonitrile (MeCN) or DMF (Anhydrous)Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex) while minimizing hydrogen bonding that could deactivate the nucleophile.
Temperature 50°C – 70°C NBD-Cl is less reactive than NBD-F. Heat is required to overcome the activation energy barrier for chloride displacement.[1]
Concentration 0.1 M – 0.5 M Higher concentrations favor the bimolecular reaction over unimolecular degradation pathways.
Module 2: Critical Troubleshooting (FAQ)
Q1: My reaction mixture turned fluorescent yellow/green, but TLC shows a new spot that isn't my product. What is it?

Diagnosis: You have likely formed NBD-OH (4-hydroxy-7-nitro-2,1,3-benzoxadiazole) via hydrolysis.[1]

  • Cause: Presence of water in the solvent or reagents.[2][3][4] The hydroxide ion (generated from trace water + base) is a stronger nucleophile than benzylamine.

  • Solution:

    • Use anhydrous solvents (MeCN over MeOH).

    • Add activated 3Å molecular sieves to the reaction vessel.

    • Switch to NBD-Fluoride if possible; it reacts significantly faster with amines, allowing the reaction to finish before hydrolysis becomes significant.[1]

Q2: The product streaks badly on silica gel columns. How do I purify it?

Diagnosis: NBD-amines are polar and possess basic nitrogen atoms that interact with the acidic silanols on standard silica gel.[1]

  • Solution:

    • Buffered Eluent: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This "caps" the acidic sites on the silica.

    • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel.

    • DCM/MeOH: For highly polar derivatives, use a gradient of Dichloromethane (DCM) and Methanol (99:1 to 95:5).

Q3: My yield is low (<40%). Where is the mass balance going?

Diagnosis: Aside from hydrolysis, you may be experiencing bis-substitution (rare with bulky amines) or Meisenheimer trapping .[1]

  • Solution:

    • Check the pH.[4] If the reaction is too acidic (due to HCl generation), the amine becomes protonated (ammonium) and loses nucleophilicity. Ensure sufficient base is present.

    • Monitor by HPLC/LC-MS rather than TLC to quantify the ratio of Starting Material : Product : Hydrolysis.

Module 3: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition determining your yield. To maximize the "Green Path" (Product), you must suppress the "Red Path" (Hydrolysis).

NBD_Reaction_Pathways cluster_conditions Optimization Control Start NBD-Halide (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex + Amine (Fast) Byproduct NBD-OH (Hydrolysis Impurity) Start->Byproduct + Water (Slow but Irreversible) Amine Benzylamine (Nucleophile) Amine->Complex Water H2O / OH- (Competitor) Water->Byproduct Product N-benzyl-NBD-amine (Target) Complex->Product - HX (Base assisted) Control1 Anhydrous Solvent (Blocks Red Path) Control2 Base (DIEA) (Accelerates Green Path)

Caption: Kinetic competition between amination (


) and hydrolysis. Optimization requires blocking the red pathway.
Module 4: Standard Operating Procedure (SOP)

Protocol ID: SOP-NBD-Bn-05 Scale: 1.0 mmol[1]

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask and cool under Argon/Nitrogen.

    • Dissolve NBD-Chloride (1.0 mmol, 1.0 eq) in Anhydrous Acetonitrile (5 mL).

  • Activation:

    • Add DIPEA (1.5 mmol, 1.5 eq) to the stirring solution.

    • Note: Solution may darken slightly.

  • Nucleophilic Attack:

    • Add Benzylamine (1.1 mmol, 1.1 eq) dropwise via syringe.

    • Heat the reaction to 60°C and stir for 2–4 hours.

  • Monitoring:

    • Check TLC (Mobile Phase: 30% EtOAc in Hexane). Look for the disappearance of the starting material (high R_f) and the appearance of the fluorescent product (medium R_f).

    • Alert: A low R_f fluorescent spot indicates NBD-OH formation.[1]

  • Workup:

    • Evaporate Acetonitrile under reduced pressure.

    • Redissolve residue in DCM and wash with 0.1 M HCl (to remove unreacted amine/base) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash Chromatography: Silica gel pre-treated with 1% TEA in Hexane.[1] Elute with Hexane:EtOAc gradient.

References
  • Uchiyama, S., et al. (2011). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group. Applied Spectroscopy Reviews. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

  • Biotage. (2023).[4][5] When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

Sources

troubleshooting guide for N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine applications

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting, Optimization, and FAQ for NBD-Benzylamine Applications

System Overview & Core Logic

Molecule Identity: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine Class: Environment-Sensitive Fluorophore (Solvatochromic Probe) Primary Application: Probing hydrophobic pockets, lipid bilayer dynamics, and polarity sensing in biological systems.

The "Why" Behind the Protocol (Mechanistic Insight)

To troubleshoot this molecule, you must understand its photophysics. This compound belongs to the NBD (nitrobenzoxadiazole) family.[1] Its fluorescence is governed by an Intramolecular Charge Transfer (ICT) mechanism between the electron-rich amine (donor) and the electron-deficient nitro group (acceptor).[1][2]

  • In Polar Solvents (Water/Buffer): The excited state is stabilized by hydrogen bonding, favoring non-radiative decay. Result: The probe is effectively "dark" or very dim.

  • In Non-Polar Environments (Lipids/Hydrophobic Pockets): Non-radiative decay pathways are restricted. Result: The probe becomes highly fluorescent (Quantum Yield increases dramatically).

Critical Warning on Isomerism: Standard NBD probes are typically 4-amino-7-nitro (para-like substitution). The specific nomenclature "4-nitro...5-amine" implies a vicinal (ortho) substitution or a specific IUPAC numbering variation. While the solvatochromic principles remain similar, the Excitation/Emission (Ex/Em) maxima will differ from standard NBD literature values (typically Ex ~465 nm / Em ~535 nm). You must experimentally determine the Stokes shift for your specific batch.

Troubleshooting Guide: Diagnostic Workflows

Issue A: "I have no fluorescence signal in my buffer."

Diagnosis: This is likely a feature, not a bug. The molecule is behaving correctly as a solvatochromic sensor.

Step-by-Step Resolution:

  • The Polarity Check:

    • Dissolve a small aliquot of the probe in Methanol or Acetonitrile .

    • Measure fluorescence.[1][2][3][4][5][6][7][8][9]

    • Result: If it glows bright green/yellow in organic solvent but is dark in buffer, the molecule is functional.

  • The "Turn-On" Test:

    • Add a surfactant (e.g., 5% SDS or Triton X-100) to your aqueous buffer.

    • The probe should partition into the micellar core (hydrophobic), resulting in a massive signal increase (often >50-fold).

  • Concentration Quenching:

    • NBD derivatives are prone to self-quenching at high concentrations. Ensure your final working concentration is < 10 µM .

Issue B: "The signal disappears rapidly (Photobleaching)."

Diagnosis: NBD derivatives have lower photostability compared to rigid dyes like Rhodamine or BODIPY.

Step-by-Step Resolution:

  • Limit Exposure: Minimize light exposure during incubation. Perform all steps in low light or amber tubes.

  • Anti-Fade Reagents: If fixing cells, use mounting media with anti-fade agents (e.g., DABCO or commercial formulations). Note: Ensure the mounting media does not alter the polarity of the sample, as this will shift the emission color.

  • Instrument Settings: Reduce laser power (confocal) or excitation intensity (fluorometer). NBD saturates easily; high power destroys the fluorophore faster than it increases signal.

Issue C: "I see high background fluorescence."

Diagnosis: Hydrolysis or Contamination. If you synthesized this from NBD-Chloride (NBD-Cl), the starting material hydrolyzes in water to form NBD-OH (4-hydroxy-7-nitrobenzofurazan) , which is fluorescent (often blue/green depending on pH).

Step-by-Step Resolution:

  • Purity Check (TLC/HPLC): Run a chromatogram. NBD-OH is highly polar and will elute differently from your N-benzyl derivative.

  • pH Gating: NBD-OH fluorescence is pH-dependent (anion form is fluorescent). Acidifying the solution (pH < 4) quenches NBD-OH but may protonate your N-benzyl amine (also quenching it).

  • Extraction: If background is high, perform an extraction with ethyl acetate. The neutral N-benzyl-NBD will extract; the ionized NBD-OH (in basic buffer) will stay in the aqueous phase.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for low signal intensity, the most common support ticket for this compound.

Troubleshooting Start Problem: Low/No Fluorescence Signal SolventCheck Check Solvent System Start->SolventCheck IsWater Is solvent 100% Aqueous? SolventCheck->IsWater HydrophobicTest Test: Add SDS/Triton X-100 or switch to MeOH IsWater->HydrophobicTest Yes CheckConc Check Concentration IsWater->CheckConc No (Organic) SignalReturn Does Signal Recover? HydrophobicTest->SignalReturn NormalBehavior Result: Normal Behavior (Solvatochromic Quenching) SignalReturn->NormalBehavior Yes SignalReturn->CheckConc No SelfQuench Is Conc > 10-20 µM? CheckConc->SelfQuench Dilute Action: Dilute to 1-5 µM SelfQuench->Dilute Yes CheckSpec Check Ex/Em Settings SelfQuench->CheckSpec No ScanSpec Action: Run Full Spectrum Scan (Isomer shift risk) CheckSpec->ScanSpec

Figure 1: Diagnostic decision tree for resolving low fluorescence intensity issues with NBD-amine probes.

Frequently Asked Questions (FAQ)

Q1: What are the exact Excitation and Emission wavelengths?

  • Answer: For standard NBD-amines, Ex is ~465 nm and Em is ~535 nm.[2][4] However , for your specific "4-nitro-5-amine" isomer, the conjugation path is different.

  • Action: Do not rely on literature for the para isomer. Perform an excitation scan (emission fixed at 560 nm) and an emission scan (excitation fixed at 440 nm) in Methanol .

Q2: Can I use this for live-cell imaging?

  • Answer: Yes, N-benzyl-NBD is generally membrane-permeable due to the benzyl group. It will accumulate in intracellular membranes (Golgi, ER, Mitochondria) depending on the specific lipophilicity.

  • Warning: It is cytotoxic at high concentrations or prolonged exposure due to nitro-group reduction or reactive oxygen species generation. Use the lowest effective concentration (typically 1–5 µM).

Q3: Why did my solution turn orange/red but lose fluorescence?

  • Answer: This indicates a "Red Edge Excitation Shift" (REES) or aggregation. If the probe aggregates in water, it may shift absorption red but self-quench fluorescence. Alternatively, at very high pH (>10), the NBD ring can undergo degradation. Keep pH between 5.0 and 8.0.

Standard Validation Protocol

Use this protocol to validate the integrity of your NBD-Benzylamine batch before starting critical experiments.

StepReagent/ConditionObservation CriteriaPass/Fail
1 Solubility Check Dissolve 1 mg in 1 mL DMSO.Must be clear, yellow/orange solution. No particulates.
2 Reference Scan Dilute to 5 µM in Methanol .Measure Ex/Em. Expect high signal. Record Maxima.
3 Aqueous Blank Dilute to 5 µM in PBS (pH 7.4) .Signal should be <5% of Methanol signal (Quenched).
4 Lipid Response Add 10 µL of Step 3 to 100 µL Olive Oil or SDS micelle .Signal should recover immediately (Bright Green/Yellow).

References

  • Thermo Fisher Scientific. Amine-Reactive Probes—Section 1.8 (NBD Chloride and NBD Fluoride). Molecular Probes Handbook. Link

  • Mukherjee, S., et al. (2014). Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches. The Journal of Physical Chemistry B. Link

  • Uchiyama, S., et al. Fluorescence mechanism of NBD-Cl with primary amines. BenchChem Technical Review / J. Chem. Soc. Perkin Trans. Link

  • CymitQuimica. Product Data: this compound (CAS 306934-83-8).[7][10][11]Link

Sources

enhancing the quantum yield of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #NBD-BZ-001 Subject: Optimization of Quantum Yield for N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

System Status & Overview

Welcome to the Technical Support Center. You are likely working with This compound (often referred to as NBD-benzylamine or N-benzyl-NBD).[1]

The Core Issue: Users frequently report "failed experiments" due to negligible fluorescence in aqueous buffers. This is not a defect; it is a feature. NBD amines are classic solvatochromic fluorophores . Their quantum yield (Φ) is intrinsically linked to the polarity and hydrogen-bonding capacity of their environment.[1]

  • In Water (PBS/HEPES): Φ < 0.01 (Virtually dark)

  • In Hydrophobic Media (Lipids/Organic Solvents): Φ can exceed 0.60 (Bright Green/Yellow)

This guide provides the protocols to "turn on" your molecule and troubleshoot synthesis issues.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: "My sample is non-fluorescent in buffer."

Q1: I dissolved the probe in PBS (pH 7.4), but the signal is barely detectable. Is the compound degraded? Diagnosis: Likely not degraded. You are experiencing H-bond induced quenching . Technical Insight: The nitro group (-NO₂) and the amine hydrogen (-NH-) on the NBD core form hydrogen bonds with water molecules. This coupling provides a non-radiative decay pathway, dissipating excited state energy as heat rather than light. Corrective Protocol:

  • Solvent Swap: If compatible with your assay, switch to a polar aprotic solvent like Acetonitrile (MeCN) , DMSO , or Ethanol .

  • Micellar Encapsulation (For Aqueous Assays): If you must work in water, you need to shield the probe. Add a surfactant to trap the NBD-benzylamine in hydrophobic micelles.

    • Reagent: SDS (Sodium Dodecyl Sulfate) or CTAB.

    • Concentration: Above Critical Micelle Concentration (CMC). For SDS, use >8 mM (approx 0.25% w/v).

    • Result: Expect a 50–100x increase in fluorescence intensity.

Q2: The emission maximum seems to shift when I change solvents. Why? Diagnosis: Normal Solvatochromic Behavior. Explanation: NBD probes exhibit a "red shift" (bathochromic shift) in polar solvents due to the stabilization of the internal charge transfer (ICT) excited state.[2]

  • Non-polar (e.g., Toluene): Blue-shifted emission (~500 nm), High QY.

  • Polar (e.g., Water): Red-shifted emission (~530–550 nm), Low QY.

  • Actionable Advice: Ensure your detector's emission filter is wide enough (e.g., 510–560 nm) to capture the peak regardless of the shift.

Category B: Synthesis & Purity

Q3: My synthesis product is dark orange but not fluorescent even in ethanol. Did the reaction fail? Diagnosis: Potential contamination with NBD-Chloride (Starting Material) or NBD-OH (Hydrolysis Product) .[1] Technical Insight:

  • NBD-Cl (Starting Material): Non-fluorescent.[3]

  • NBD-OH (Hydrolysis Byproduct): Fluorescent but pH sensitive (pKa ~ 6.8). In basic conditions, it forms the phenolate anion which is weakly fluorescent.

  • NBD-Benzylamine (Product): Should be intensely fluorescent in Ethanol.

Validation Protocol (TLC Check): Run a Thin Layer Chromatography (TLC) plate using Dichloromethane:Methanol (95:5) .

  • Spot 1: Pure NBD-Cl (Reference).

  • Spot 2: Your Reaction Mixture.

  • Visualization:

    • Visible Light: NBD-Cl is pale yellow; NBD-benzylamine is deep orange.

    • UV (365 nm): NBD-benzylamine will glow bright green/yellow. NBD-Cl will be dark.

Q4: How do I remove the unreacted NBD-Cl? Corrective Protocol: NBD-Cl is structurally similar but less polar than the amine product.[1]

  • Flash Chromatography: Use a gradient of Hexane/Ethyl Acetate (Start 90:10, move to 60:40). The NBD-Cl usually elutes first.

  • Chemical Scavenging: Add a small excess of a solid-supported amine scavenger (or simple glycine) to react with remaining NBD-Cl, turning it into a very polar species that stays at the baseline or dissolves in water during extraction.[1]

Part 2: Visualization & Logic Flows

Figure 1: Troubleshooting Logic Tree

Use this workflow to diagnose low fluorescence.

NBD_Troubleshooting Start Issue: Low Fluorescence Signal CheckSolvent 1. Check Solvent System Start->CheckSolvent IsWater Is it Water/PBS? CheckSolvent->IsWater CheckPurity 2. Check Purity (TLC) IsWater->CheckPurity No (Already in Organic) Action_Micelle Action: Add SDS/CTAB (Encapsulation) IsWater->Action_Micelle Yes Check_Impurities Check for NBD-Cl (Non-fluorescent) CheckPurity->Check_Impurities Action_Organic Action: Switch to MeCN or EtOH Check_Impurities->Action_Organic Product is Pure

Caption: Step-by-step diagnostic flow for resolving low quantum yield issues in NBD-amine experiments.

Figure 2: The Solvatochromic Mechanism

Understanding why water kills the signal.

Mechanism Excitation Excitation (470 nm) NBD_Excited NBD Excited State (ICT) Excitation->NBD_Excited Path_Fluorescence Fluorescence (High QY) NBD_Excited->Path_Fluorescence Dominant in Aprotic Path_Decay Non-Radiative Decay (Heat) NBD_Excited->Path_Decay Dominant in Water Aprotic Aprotic Solvent (No H-Bonds) Aprotic->Path_Fluorescence Protic Water/Protic (H-Bonding) Protic->Path_Decay

Caption: Mechanism of fluorescence quenching via hydrogen bonding in aqueous environments.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Benzyl-NBD Amine

Standard method for high-purity probe generation.[1]

Materials:

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Benzylamine

  • Methanol (Anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

Steps:

  • Dissolution: Dissolve 1.0 eq (e.g., 200 mg) of NBD-Cl in 10 mL Methanol. Note: Solution will be pale yellow.

  • Addition: Add 2.0 eq of NaHCO₃ (solid) to the stirring solution.

  • Reaction: Dropwise add 1.1 eq of Benzylamine.

    • Observation: Color will immediately darken to deep orange/red.

  • Incubation: Stir at 50°C for 2 hours or Room Temperature for 4–6 hours. Monitor via TLC (See Category B).

  • Workup: Evaporate Methanol. Resuspend residue in Ethyl Acetate. Wash with water (3x) to remove salts and unreacted amine.

  • Drying: Dry organic layer over MgSO₄, filter, and evaporate.

  • Yield: Expect >80% yield of orange solid.

Protocol B: Quantum Yield Enhancement (Micelle Method)

For users requiring aqueous detection.

  • Prepare Stock: Dissolve N-benzyl-NBD in DMSO (10 mM).

  • Prepare Buffer: PBS pH 7.4 containing 20 mM SDS (Sodium Dodecyl Sulfate).

  • Dilution: Add 1 µL Stock to 1 mL Buffer (Final conc: 10 µM).

  • Measurement: Incubate for 5 mins at RT. Measure Fluorescence (Ex: 470 nm / Em: 540 nm).

    • Expectation: Signal should be comparable to Methanol solution.

Part 4: Data Vault

Table 1: Solvent Effects on Quantum Yield (Approximate Trends) Use this to select the optimal carrier solvent.

SolventPolarity (Dielectric)Expected QY (Φ)Emission Max (λ_em)
Water / PBS High (80)< 0.01 (Dark)~550 nm (Weak)
Methanol High (33)~0.30~535 nm
Ethanol Medium (24)~0.35~530 nm
Acetonitrile Medium (37)~0.40~525 nm
Ethyl Acetate Low (6)~0.50~520 nm
Toluene Very Low (2.4)> 0.60 (Bright)~510 nm

References

  • Bemquerer, M. P., et al. (2002). "Synthesis and properties of NBD-labeled peptides." Journal of Peptide Science. (Demonstrates the synthesis protocol and solvent sensitivity of NBD-amines).

  • Fery-Forgues, S., et al. (1993). "Fluorescence properties of NBD-amine derivatives in solution." Journal of Photochemistry and Photobiology A: Chemistry. (Foundational paper on NBD solvatochromism and non-radiative decay mechanisms).

  • Thermo Fisher Scientific. "Amine-Reactive Probes: NBD Chloride and NBD Fluoride." Molecular Probes Handbook. (Technical specifications for NBD labeling).

  • Uchiyama, S., et al. (2011). "Fluorescent Polymeric Logic Gates." Chemical Communications. (Discusses the use of micellar environments to enhance NBD fluorescence).

  • BenchChem. "5,7-dichloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) in Fluorescence Microscopy."[1] Application Notes. (Provides context on NBD-Cl reactivity and quenching).

Sources

Validation & Comparative

comparing N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine with other fluorescent dyes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine and Other Leading Fluorescent Dyes

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that significantly impacts the quality and reliability of experimental data. This guide provides an objective comparison of this compound, a derivative of the Nitrobenzoxadiazole (NBD) family, with other widely used fluorophores. The information presented is supported by experimental data and detailed methodologies to assist in making informed decisions for specific research needs.

Introduction to the NBD Fluorophore Family

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a well-regarded fluorophore used in numerous sensing and imaging applications.[1] First developed as a fluorogenic reagent for detecting amines and amino acids, compounds with an NBD skeleton have become widely employed in biochemistry and chemical biology.[2]

This compound belongs to this class. Its structure includes a benzoxadiazole moiety, a nitro group, and an amine group, lending it properties of both aromatic and heterocyclic compounds.[3] The key advantages of the NBD family are their small size, which minimizes perturbation of biological systems, and a notable sensitivity to the local environment.[1][2][4] The fluorescence of NBD adducts is significantly influenced by the polarity of their surroundings, exhibiting strong fluorescence in hydrophobic (non-polar) media and reduced intensity in aqueous (polar) solutions.[5] This solvatochromic behavior is a powerful tool for studying molecular interactions and localization.[5][6]

However, NBD dyes are not without limitations. They generally exhibit lower quantum yields and poorer photostability compared to more modern classes of dyes, and their fluorescence is known to be quenched in aqueous environments.[4][7]

Quantitative Comparison of Photophysical Properties

The selection of a fluorophore is often dictated by its specific photophysical properties. The following table summarizes key metrics for NBD and other common fluorescent dyes, providing a clear basis for comparison.

Fluorophore ClassExample DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coeff. (ε, cm⁻¹ M⁻¹)Quantum Yield (ΦF)Relative Photostability
Nitrobenzoxadiazole (NBD) NBD-X~467~539~22,000Low to Moderate (Highly Environment Dependent)Low
Fluorescein FITC~495~519~80,000High (0.92)Low to Moderate
Rhodamine TRITC~557~576~85,000Moderate (0.36)High
Cyanine Cy5~649~670~250,000Moderate (0.27)High
Alexa Fluor® Alexa Fluor 488~495~519~71,000High (0.92)Very High
Alexa Fluor® Alexa Fluor 568~578~603~91,300High (0.69)Very High

Note: The quantum yield and molar extinction coefficient can vary depending on the specific derivative, conjugation, and solvent conditions. The photostability is a qualitative assessment based on general observations in the literature.[7]

Key Performance Insights: A Head-to-Head Analysis

This compound (and NBD Family)
  • Strengths : Its primary advantage is its environmental sensitivity. This makes it an excellent probe for reporting on binding events, membrane insertion, or conformational changes that alter the polarity of the dye's microenvironment.[5][8] Its small size is also beneficial for labeling sensitive biomolecules with minimal steric hindrance.[2][4]

  • Weaknesses : NBD generally has a low quantum yield and poor photostability, making it less suitable for applications that require high sensitivity or prolonged imaging sessions.[7] Its fluorescence quenching in water can also be a significant drawback in aqueous biological buffers.[2]

Fluorescein
  • Strengths : Fluorescein and its derivatives like FITC are exceptionally bright due to their high quantum yields.[7]

  • Weaknesses : Their fluorescence is highly sensitive to pH, making them unreliable in environments with fluctuating acidity. They are also more susceptible to photobleaching than many other dye classes.[7]

Rhodamine
  • Strengths : Derivatives like TRITC and Texas Red are known for their brightness and significantly better photostability compared to fluorescein.[7] Their fluorescence is also less dependent on pH, offering more stable signals in biological systems.[7]

  • Weaknesses : While more photostable than fluorescein, they can still be outperformed by modern engineered dyes.

Cyanine Dyes (Cy Dyes)
  • Strengths : This class offers a broad range of excitation and emission wavelengths, high molar extinction coefficients (meaning they absorb light very efficiently), and generally good photostability.[7]

  • Weaknesses : Some Cy dyes can be prone to photo-isomerization, which can affect signal stability.

Alexa Fluor® Dyes
  • Strengths : This family of dyes, which includes derivatives of both fluorescein and cyanine dyes, has been specifically engineered for superior performance. They offer exceptional photostability and brightness, making them the gold standard for demanding imaging applications like super-resolution microscopy.[7][9]

  • Weaknesses : The primary drawback is their higher cost compared to classical dyes.

Foundational Principles & Experimental Protocols

To ensure scientific integrity, the methods for generating comparative data must be robust and transparent.

The Principle of Fluorescence

Fluorescence is a multi-stage process involving the absorption of light at one wavelength and its subsequent emission at a longer wavelength. This process is often visualized using a Jablonski diagram.

G cluster_0 Singlet Electronic States S0 S₀ (Ground State) S0_line S1 S₁ (First Excited State) S1_line S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (ps)

Caption: A Jablonski diagram illustrating the process of fluorescence.

Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[7]

Rationale: This method is preferred for its simplicity and accuracy, avoiding the complex optical setups required for absolute measurements. The choice of a standard is critical; it should absorb and emit in a similar spectral range as the sample, and its quantum yield in the chosen solvent must be well-documented.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz for absorbance, fluorescence grade for emission)

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Solvent for sample and standard

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Emission Spectra: For each solution, record the fluorescence emission spectrum on the fluorimeter, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where: Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent (if the same solvent is used, this term becomes 1).[7]

G prep Prepare Dilutions (Sample & Standard) Abs < 0.1 abs Measure Absorbance (UV-Vis) prep->abs em Measure Emission (Fluorimeter) prep->em plot Plot Integrated Intensity vs. Absorbance abs->plot integrate Integrate Area Under Emission Curve em->integrate integrate->plot calc Calculate Slopes (Grad) and Quantum Yield (ΦF) plot->calc

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Assessment of Photostability

Rationale: Photostability is a measure of a fluorophore's resistance to photochemical degradation upon exposure to light. This is critical for experiments involving long-term or high-intensity illumination, such as time-lapse microscopy.

Procedure:

  • Sample Preparation: Prepare a solution of the fluorophore (or labeled cells on a microscope slide) at a typical working concentration.

  • Microscope Setup: Place the sample on a fluorescence microscope. Set the excitation light source to a constant, high-intensity level.

  • Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes). Use the same acquisition settings (exposure time, gain) for all images.

  • Data Analysis:

    • Select a region of interest (ROI) in the images.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile. A slower decay indicates higher photostability.[7]

    • The half-life (t₁/₂) of the fluorescence decay can be used as a quantitative measure for comparison.

Protocol 3: Workflow for Live-Cell Imaging of Thiol Distribution

NBD-based probes are often used to detect biologically important thiols like glutathione (GSH).[10][11][12] This workflow illustrates a typical experiment.

Rationale: The reactivity of the NBD core with nucleophilic thiol groups leads to the formation of a fluorescent adduct, allowing for the visualization of thiol distribution and dynamics in living cells.[5]

G cluster_cell_culture Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis plate Plate cells on glass-bottom dish culture Culture cells to ~70-80% confluency plate->culture prepare_dye Prepare NBD Probe working solution incubate Incubate cells with probe (e.g., 30 min at 37°C) prepare_dye->incubate wash Wash cells with buffer to remove excess probe incubate->wash image Image cells using fluorescence microscope (NBD channel: ~488nm Ex) wash->image analyze Analyze images to determine subcellular localization and intensity image->analyze

Caption: General workflow for imaging intracellular thiols with an NBD-based probe.

Conclusion and Recommendations

The choice of a fluorescent dye is a trade-off between performance, cost, and suitability for the specific biological question.

  • This compound and its NBD relatives are excellent choices for applications where environmental sensitivity is paramount. They are ideal as reporters for binding events, protein conformational changes, and membrane studies where changes in local polarity can be translated into a fluorescent signal.

  • For general-purpose, high-brightness applications where photobleaching is not a primary concern, Fluorescein derivatives remain a cost-effective option, provided the experimental pH is stable.

  • Rhodamine and Cyanine dyes represent a significant step up in photostability and are robust workhorses for a wide range of imaging experiments, including immunofluorescence and flow cytometry.

  • When the highest performance is required, particularly for long-term live-cell imaging, single-molecule studies, or super-resolution microscopy, the superior brightness and exceptional photostability of Alexa Fluor® dyes justify their premium cost.

By understanding the distinct strengths and weaknesses of each fluorophore class, researchers can select the optimal tool to illuminate their scientific discoveries.

References

  • Fluorescent Probes for Live Cell Thiol Detection - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Fluorescent Probes for Live Cell Thiol Detection. (2021). ResearchGate.
  • Fluorescent Live Cell Imaging. (n.d.). StainsFile.
  • A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells. (n.d.). Royal Society of Chemistry.
  • Fluorescent Probes for Live Cell Thiol Detection. (2021). PubMed.
  • Live-Cell Imaging. (n.d.). Thermo Fisher Scientific.
  • Fluorescent and colorimetric probes for detection of thiols. (2010). Royal Society of Chemistry.
  • A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability. (2025). BenchChem.
  • Live Cell Fluorescent Organelle Dyes and Stains. (n.d.). MilliporeSigma.
  • Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. (2024). Addgene Blog.
  • STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION. (n.d.). Biotium.
  • Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. (2021). MDPI.
  • CAS 306934-83-8: this compound. (n.d.). CymitQuimica.
  • Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC - NIH. (2025). National Center for Biotechnology Information.
  • NBDs. (n.d.). Santa Cruz Biotechnology.
  • Novel Application of 4-Nitro-7-(1-Piperazinyl)-2,1,3-Benzoxadiazole to Visualize Lysosomes in Live Cells. (2018). Taylor & Francis.
  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC. (n.d.). National Center for Biotechnology Information.
  • Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. (n.d.). Royal Society of Chemistry.
  • N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine. (2024). Smolecule.
  • N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt. (n.d.). AAT Bioquest.
  • Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (n.d.). National Institutes of Health.
  • Compound this compound. (n.d.). Chemdiv.
  • Spectrum [NBD (Nitrobenzofurazan)]. (n.d.). AAT Bioquest.
  • Application Notes and Protocols: 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) in Fluorescence Microscopy. (2025). BenchChem.

Sources

Validation of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine as a Biological Probe: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryN-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 306934-83-8) is an advanced organic compound featuring a benzoxadiazole core, an electron-withdrawing nitro group, and a hydrophobic benzylamine functional group[1]. Widely utilized as a biological probe in medicinal chemistry, it leverages an Intramolecular Charge Transfer (ICT) mechanism to function both as an environment-sensitive fluorophore and a highly specific reaction-based sensor for hydrogen sulfide (H₂S)[2]. This guide objectively compares its performance against traditional alternatives and provides validated, self-consistent experimental methodologies for researchers and drug development professionals.

Mechanistic Grounding: ICT and Thiolysis

The utility of this compound stems from its unique electronic structure. The electron-donating secondary amine and the strongly electron-withdrawing nitro group at the 4-position create a robust 1[1]. In aqueous environments, the probe exhibits weak fluorescence; however, it becomes strongly fluorescent in hydrophobic media (e.g., lipid bilayers or protein pockets), making it an excellent solvatochromic sensor[2].

More importantly, the probe acts as a highly selective sensor for H₂S via a nucleophilic aromatic substitution (SNAr) reaction known as 3[3]. H₂S specifically attacks the electron-deficient carbon on the NBD ring, cleaving the C-N bond to release benzylamine and form NBD-SH[1]. This structural conversion triggers a massive fluorescence "turn-on" signal, shifting the emission to ~535 nm[2].

Mechanism N1 NBD-Benzylamine (Weak Fluorescence) N2 H₂S Nucleophilic Attack (Target Interaction) N1->N2 Cellular Uptake N3 SNAr Thiolysis (C-N Bond Cleavage) N2->N3 Reaction N4 NBD-SH Formation (Strong Green Fluorescence) N3->N4 Signal Turn-On

Figure 1: Workflow and chemical mechanism of H₂S-mediated thiolysis of the NBD-amine probe.

Comparative Performance Analysis

To validate its efficacy, we benchmark this compound against standard alternatives: NBD-Cl (a precursor and amine-reactive dye)[4], FITC (a standard fluorescent label), and BODIPY-Azide (a common H₂S probe).

Table 1: Quantitative and Qualitative Comparison of Biological Probes

FeatureThis compoundNBD-ClFITCBODIPY-Azide
Primary Application H₂S sensing, hydrophobic environment probingHPLC derivatization of primary aminesGeneral protein/antibody labelingH₂S sensing
Sensing Mechanism Thiolysis (SNAr) / SolvatochromismNucleophilic substitutionIsothiocyanate-amine couplingAzide reduction
Excitation / Emission ~466 nm / ~535 nm~464 nm / ~512 nm490 nm / 525 nm490 nm / 510 nm
Environmental Sensitivity High (Quenched in water, bright in lipids)ModerateLow (Stable in aqueous buffer)Low
Biocompatibility Excellent (Suitable for live-cell imaging)Poor (Cytotoxic, highly reactive)GoodGood
Selectivity (for H₂S) High (over GSH and Cys)N/AN/AModerate (Prone to cross-reactivity)

Causality in Probe Selection: Why choose the benzylamine derivative over BODIPY-Azide for H₂S detection? Azide reduction mechanisms can be inadvertently triggered by other endogenous reducing agents, leading to false positives. In contrast, the thiolysis of the5 to the unique nucleophilicity of H₂S, ensuring superior selectivity over abundant biothiols like glutathione (GSH)[5]. Furthermore, unlike NBD-Cl, which 4 causing high background noise and cytotoxicity[4], the pre-installed benzylamine group stabilizes the molecule, ensuring it only reacts with strong, specific nucleophiles[6].

Experimental Validation & Protocols

The following self-validating protocol outlines the optimal workflow for Live-Cell H₂S Sensing. Every step is designed to maximize the signal-to-noise ratio while preserving cellular viability.

Protocol: Live-Cell Fluorescence Imaging

Step 1: Reagent Preparation

  • Action: Dissolve the probe in anhydrous DMSO to create a 10 mM stock solution.

  • Causality: The benzyl group imparts 6[6]; aqueous dissolution is impossible without a carrier solvent. Anhydrous DMSO prevents premature hydrolysis of the probe.

Step 2: Cell Culture and Equilibration

  • Action: Seed HeLa or HUVEC cells in glass-bottom confocal dishes and culture until 70% confluent. Wash once with PBS before the assay.

Step 3: Probe Incubation

  • Action: Dilute the stock to a 10 µM working concentration in PBS (pH 7.4). Ensure the final DMSO concentration is ≤0.1% (v/v). Incubate cells for 30 minutes at 37°C in the dark.

  • Causality: Exceeding 0.1% DMSO can permeabilize cell membranes and induce artificial stress responses, confounding the biological readout. The 30-minute window allows sufficient time for cellular uptake and the 3 to reach equilibrium[3].

Step 4: Washing (Critical Step)

  • Action: Wash the cells three times with warm PBS.

  • Causality: Unreacted NBD-benzylamine is highly lipophilic and will partition into the plastic of the culture dish or the outer leaflet of the cell membrane. Thorough washing removes this extracellular pool, ensuring that only the internalized, H₂S-reacted probe (NBD-SH) is imaged.

Step 5: Imaging and Data Acquisition

  • Action: Image using a confocal laser scanning microscope (Excitation: 488 nm argon laser; Emission filter: 515-550 nm).

Workflow Step1 1. Prepare 10 mM Stock (in anhydrous DMSO) Step2 2. Dilute to 10 µM (in PBS, pH 7.4) Step1->Step2 Ensure DMSO ≤ 0.1% Step3 3. Incubate Live Cells (37°C, 30 min, dark) Step2->Step3 Apply to sample Step4 4. Wash 3x with PBS (Remove background) Step3->Step4 Stop reaction Step5 5. Confocal Imaging (Ex: 488 nm, Em: 530 nm) Step4->Step5 Acquire data

Figure 2: Step-by-step experimental workflow for live-cell imaging using the NBD-amine probe.

References

  • CymitQuimica. "CAS 306934-83-8: this compound.
  • National Center for Biotechnology Information (PMC). "NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications.
  • Royal Society of Chemistry. "An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H₂S-specific probes.
  • National Center for Biotechnology Information (PMC). "Highly efficient H₂S scavengers via thiolysis of positively-charged NBD amines.
  • Benchchem. "Fluorescence mechanism of NBD-Cl with primary amines.
  • Benchchem. "An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes.

Sources

Safety Operating Guide

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Part 1: Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must first understand its latent energy and reactivity. This compound (often abbreviated as an NBD-amine derivative) is a fluorogenic probe.[1][2] While valuable for its environmental sensitivity in lipid and membrane studies, its structural moieties dictate specific waste protocols.

Critical Structural Hazards
MoietyHazard ImplicationOperational Directive
Nitro Group (-NO₂) Energetic Potential: While NBD-amines are generally more stable than polynitro explosives (e.g., TNT), the nitro group provides an internal oxygen source, increasing combustibility.[1][2]Do not subject to high heat (>50°C) or friction when dry. Never distill to dryness if peroxides are suspected in the solvent.
Benzoxadiazole Ring Mutagenicity Risk: The planar, heterocyclic structure allows for DNA intercalation.Treat as a suspected mutagen/carcinogen . Double-glove and handle in a fume hood.[1][2]
Halogen Presence (Cl) Waste Classification: Many commercial forms (CAS 306934-83-8) retain a chlorine atom (C₁₃H₉Cl N₄O₃).[1][2]MANDATORY: Classify as Halogenated Organic Waste .[2] Do not mix with non-halogenated solvents (e.g., acetone, methanol) if your facility segregates them.

Part 2: Pre-Disposal Stabilization & Handling

Before moving to the waste drum, the compound must be stabilized to prevent uncontrolled reactivity or degradation.

1. Photostability Management NBD derivatives are susceptible to photobleaching (irreversible photodestruction). While not an explosion hazard, photodegradation can produce unknown, potentially reactive radical species.

  • Protocol: Wrap all waste containers in aluminum foil or use amber glass jars immediately upon generation.

2. Solvent Compatibility Check NBD-amines are typically dissolved in polar aprotic solvents (DMSO, DMF) or alcohols.[1][2]

  • Incompatibility: Ensure the waste stream does not contain strong bases (e.g., NaOH, KOH).

  • Reasoning: The benzoxadiazole ring is electrophilic; strong bases can induce ring-opening or nucleophilic attack, generating heat and potentially toxic byproducts (e.g., nitrous acid derivatives).[2]

Part 3: Disposal Workflows

This section details the "Cradle-to-Grave" path for the compound.[1][2]

Workflow A: Solid Waste (Pure Compound/Powder)

Applicable for: Expired shelf stock, spill cleanup residues.[1][2]

  • Primary Containment: Transfer the solid into a screw-top high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][2]

    • Hazards: Toxic, Irritant.[3]

  • Segregation: Place the jar into a secondary container (Ziploc or larger tub).

  • Disposal Stream: Route to High-Temperature Incineration .

    • Note: Do not landfill. The nitrogen-rich heterocycle requires complete thermal oxidation to prevent leaching.[1][2]

Workflow B: Liquid Waste (Experimental Solutions)

Applicable for: Mother liquors, reaction mixtures, washing solvents.[1][2]

  • Characterization: Confirm the solvent base.

    • If DCM/Chloroform:Halogenated Waste .

    • If Methanol/DMSO/DMF:Halogenated Waste (Due to the Cl atom on the probe molecule).

    • Scientific Rationale: Even if the solvent is non-halogenated, the solute (NBD derivative) contains chlorine. Regulatory compliance (EPA/RCRA) often requires the entire mixture be treated as halogenated if the contaminant concentration exceeds threshold limits. Default to Halogenated to ensure compliance.

  • pH Check: Ensure pH is Neutral (6-8). If acidic/basic, neutralize carefully before adding to the drum to prevent drum pressurization.

  • Container: Use an approved solvent waste carboy (HDPE or Steel).[2]

Part 4: Decision Logic Diagram

The following diagram illustrates the decision-making process for categorizing and routing NBD-amine waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidAction Secure in Amber Jar Label: Toxic Solid SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck FinalStreamSolid Stream: HAZARDOUS SOLID (Incineration) SolidAction->FinalStreamSolid HaloSolvent Halogenated (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->NonHaloSolvent FinalStreamHalo Stream: HALOGENATED ORGANIC (High Temp Incineration) HaloSolvent->FinalStreamHalo ContaminantRule Contains Chlorinated Probe? (Yes) NonHaloSolvent->ContaminantRule ContaminantRule->FinalStreamHalo Classify as Halogenated due to Solute

Figure 1: Waste routing logic ensuring regulatory compliance for chlorinated NBD derivatives.

Part 5: Emergency Procedures (Spills)

In the event of a benchtop spill:

  • Evacuate & Ventilate: If the powder is aerosolized, clear the immediate area. NBD amines can be respiratory irritants.[3]

  • PPE Upgrade: Wear Nitrile gloves (double layer) and safety goggles. If powder is loose, use an N95 or P100 respirator.

  • Dry Spill: Do not sweep (creates dust).[2] Use a wet wipe or damp paper towel to pick up the solid. Place waste in a jar.

  • Wet Spill: Absorb with vermiculite or chem-pads.[2]

  • Decontamination: Wipe the surface with Ethanol (70%) .[2]

    • Visual Check: Use a handheld UV lamp (Long-wave, 365nm).[1][2] Any remaining residue will fluoresce (green/yellow).[2] Clean until no fluorescence is visible.

References

  • National Institutes of Health (NIH). (2016).[2] NBD-based synthetic probes: design, sensing mechanisms and biological applications. PMC5030154. Retrieved from [Link]

Sources

Personal protective equipment for handling N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

[1][2]

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 306934-83-8).[1][2] National Library of Medicine. Retrieved February 28, 2026, from [Link][1][2]

  • UCLA Environment, Health & Safety. (2023). Standard Operating Procedure: Handling Nitro-Aromatics and Sensitizers.[1][2] University of California. Retrieved February 28, 2026, from [Link][1]

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N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
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